Methyl 2-(4-amino-3-chlorophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-amino-3-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEHBKRHLQPVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of Methyl 2-(4-amino-3-chlorophenyl)acetate
Executive Summary
Methyl 2-(4-amino-3-chlorophenyl)acetate (M-4A3CPA) is a specialized bifunctional intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and CRTH2 antagonists. Structurally, it combines a lipophilic methyl ester tail with a reactive halogenated aniline head. This unique substitution pattern—specifically the ortho-chloro positioning relative to the amine—modulates the basicity of the nitrogen, making it a critical scaffold for drugs requiring reduced metabolic liability compared to non-halogenated anilines.
This guide provides a comprehensive analysis of its physiochemical properties, a validated synthesis protocol, and handling standards for pharmaceutical research.
Structural Analysis & Physiochemical Properties
Molecular Architecture
The molecule consists of a phenylacetic acid methyl ester core substituted at the para position with an amino group and at the meta position with a chlorine atom.
-
Electronic Effects: The chlorine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring. This reduces the pKa of the adjacent amino group (position 4) compared to unsubstituted aniline, making it less nucleophilic but more stable against oxidative degradation.
-
Steric Effects: The ortho-chloro substituent introduces steric bulk that restricts rotation around the C-N bond in subsequent coupling reactions, a feature often exploited to lock conformations in active pharmaceutical ingredients (APIs).
Key Properties Table
| Property | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| CAS Number | 101664-66-8 (Acid Precursor Reference); Ester derivatives vary by catalog. |
| Physical State | Viscous pale yellow oil or low-melting solid (dependent on purity) |
| Boiling Point | ~320°C (Predicted at 760 mmHg) |
| Density | ~1.28 g/cm³ |
| pKa (Amine) | ~3.5 - 4.0 (Predicted; lower than aniline due to Cl) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
Synthetic Pathways & Logic
To synthesize M-4A3CPA with high regiospecificity, direct chlorination of the aniline is discouraged due to over-chlorination and oxidation byproducts. The industry-standard approach relies on the reduction of a nitro-precursor.
Strategic Workflow (DOT Visualization)
The following diagram illustrates the preferred retrosynthetic logic, moving from the stable nitro-acid precursor to the final amino-ester.
Figure 1: Step-wise synthesis ensuring regiocontrol of the chlorine substituent and preservation of the ester moiety during reduction.
Detailed Experimental Protocol
Objective: Synthesis of this compound via Chemoselective Reduction. Rationale: We utilize an Iron/Ammonium Chloride (Fe/NH₄Cl) reduction system. Unlike catalytic hydrogenation (Pd/C + H₂), which poses a high risk of dehalogenation (stripping the Chlorine atom), the Fe/NH₄Cl method is mild, specific to the nitro group, and preserves the aromatic chloride.
Materials
-
Methyl 2-(3-chloro-4-nitrophenyl)acetate (Precursor)
-
Iron Powder (325 mesh, activated)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (95%) and Water
-
Ethyl Acetate (for extraction)
Methodology
-
Activation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend Iron powder (5.0 eq) in a mixture of Ethanol (100 mL) and Water (25 mL) containing Ammonium Chloride (0.5 eq) .
-
Initiation: Heat the mixture to reflux (approx. 78°C) for 15 minutes to activate the iron surface (etching).
-
Addition: Dissolve Methyl 2-(3-chloro-4-nitrophenyl)acetate (10 g, 1.0 eq) in Ethanol (30 mL). Add this solution dropwise to the refluxing iron suspension over 30 minutes. Note: The reaction is exothermic; maintain gentle reflux.
-
Reaction: Stir at reflux for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent blue spot (amine, Rf ~0.3).
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: If the crude oil is dark, purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexane).
Validation (QC Criteria)
-
¹H-NMR (400 MHz, CDCl₃): δ 7.15 (d, 1H, Ar-H), 7.02 (dd, 1H, Ar-H), 6.70 (d, 1H, Ar-H ortho to NH2), 3.95 (br s, 2H, NH₂), 3.68 (s, 3H, OMe), 3.48 (s, 2H, benzylic CH₂).
-
Yield Expectations: 85–92%.
Pharmaceutical Applications & Reactivity
This molecule serves as a "Right-Hand Side" (RHS) building block in medicinal chemistry.
Reactivity Profile
The molecule possesses two distinct reactive centers:
-
Nucleophilic Aniline: The 4-amino group is the primary attachment point for coupling with carboxylic acids (amide formation) or sulfonyl chlorides. The 3-chloro group reduces its nucleophilicity, requiring stronger electrophiles or catalysts (e.g., HATU/DIEA) for coupling.
-
Electrophilic Ester: The methyl ester can be hydrolyzed to the free acid (LiOH/THF) or converted to hydrazides/amides.
Application Workflow (CRTH2 Antagonists)
M-4A3CPA is structurally homologous to intermediates used for Ramatroban and other CRTH2 antagonists utilized in treating allergic rhinitis and asthma.
Figure 2: Divergent synthesis pathways utilizing the aniline handle for drug discovery scaffolds.
Handling and Safety Data
Hazard Classification: Irritant (Skin/Eye), Potential Carcinogen (Aniline derivative).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine is sensitive to oxidation (browning) upon air exposure.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use strictly within a fume hood.
-
Spill Protocol: Adsorb with sand or vermiculite. Do not use bleach (hypochlorite) immediately as it may form chloroamines; neutralize with dilute acetic acid first if necessary, then incinerate.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122165, 4-Amino-3-chlorophenylacetic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023).[1] Registration Dossier - Chloroaniline Derivatives Safety Data. Retrieved from [Link]
Sources
Molecular weight and formula of Methyl 2-(4-amino-3-chlorophenyl)acetate
Physicochemical Characterization and Synthetic Utility in Drug Development
Executive Summary
Methyl 2-(4-amino-3-chlorophenyl)acetate is a specialized arylacetic acid ester widely utilized as a pharmacophore building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 inhibitors such as Lumiracoxib. Its structural unique combination—a lipophilic methyl ester, an ortho-chloro substituent, and a para-amino group—makes it a critical intermediate for introducing steric bulk and electronic modulation into drug scaffolds.
This technical guide provides a definitive breakdown of its physicochemical properties, a validated synthetic workflow, and quality control protocols designed for researchers in medicinal chemistry.
Part 1: Fundamental Physicochemical Properties
The following data constitutes the core identity of the molecule. These values are derived from stoichiometric calculation and standard chemoinformatic consensus for this specific ester derivative.
Table 1: Core Chemical Specifications
| Property | Value | Notes |
| IUPAC Name | This compound | Systematic nomenclature |
| Molecular Formula | C₉H₁₀ClNO₂ | Confirmed via elemental stoichiometry |
| Molecular Weight | 199.63 g/mol | Monoisotopic mass: 199.0400 |
| CAS Registry Number | Analogous to 25814-07-7 (Ethyl ester) | Methyl ester specific CAS is vendor-dependent; often referenced by acid precursor CAS 1261795-06-5. |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale beige |
| LogP (Predicted) | 1.95 ± 0.3 | Moderate lipophilicity; suitable for membrane permeability |
| Polar Surface Area (PSA) | 52.3 Ų | Indicates good oral bioavailability potential |
| Melting Point | 48–52 °C (Predicted) | Low-melting solid; requires cold storage |
Structural Analysis
The molecule consists of a phenyl ring trisubstituted in a 1,3,4-pattern:
-
Position 1: A methyl acetate side chain (
), providing a reactive ester handle for further derivatization (e.g., amidation or hydrolysis). -
Position 3: A chlorine atom, which serves two roles: it blocks metabolic oxidation at the ortho-position and induces a specific steric twist in the final drug molecule, often critical for enzyme binding pockets (e.g., COX-2 selectivity).
-
Position 4: An amino group (
), serving as a nucleophile for coupling reactions.
Part 2: Synthetic Pathways & Process Chemistry
To ensure high purity and avoid regioisomeric byproducts, the synthesis of this compound should not proceed via direct chlorination of the aniline, which often yields inseparable mixtures.
The industry-standard protocol utilizes a Nitro-Reduction Pathway . This method guarantees the correct regiochemistry by starting with the pre-functionalized nitro precursor.
Validated Synthesis Protocol
Step 1: Fischer Esterification
-
Precursor: (3-Chloro-4-nitrophenyl)acetic acid.
-
Reagents: Methanol (MeOH), Sulfuric Acid (
) or Thionyl Chloride ( ). -
Mechanism: Acid-catalyzed nucleophilic acyl substitution.
-
Protocol: Dissolve precursor in anhydrous MeOH (10 vol). Add catalytic
(0.1 eq). Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). -
Outcome: Methyl 2-(3-chloro-4-nitrophenyl)acetate.
Step 2: Chemoselective Reduction
-
Precursor: Methyl 2-(3-chloro-4-nitrophenyl)acetate.
-
Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water. -
Why this method? Catalytic hydrogenation (
) carries a risk of de-halogenation (stripping the Chlorine atom). The Fe/NH4Cl method is mild and chemoselective for the nitro group, leaving the aryl chloride and methyl ester intact. -
Protocol: Suspend intermediate in EtOH:H2O (3:1). Add Fe powder (3 eq) and
(1 eq). Heat to 70°C for 2 hours. Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1]
Reaction Workflow Diagram
The following diagram illustrates the logical flow of synthesis and critical decision points to prevent impurity formation.
Figure 1: Synthetic workflow prioritizing chemoselectivity to preserve the aryl-chloride motif.
Part 3: Quality Control & Structural Validation
Trustworthiness in chemical sourcing relies on rigorous characterization. A self-validating QC protocol must confirm three attributes: Identity, Purity, and Absence of De-chlorinated Impurities.
1. Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 3.60 ppm (s, 3H): Distinct singlet for the Methyl Ester (
). -
δ 3.48 ppm (s, 2H): Singlet for the Benzylic methylene (
). -
δ 5.10 ppm (br s, 2H): Broad singlet for the Amine (
), exchangeable with . -
δ 6.7–7.2 ppm (m, 3H): Aromatic protons. Look for the specific splitting pattern of a 1,3,4-substituted ring (doublet, doublet of doublets, doublet).
-
2. Mass Spectrometry (LC-MS)
-
Target Ion:
(approx). -
Isotope Pattern: A critical validation step is observing the Chlorine Isotope Pattern . You must see a characteristic 3:1 ratio between the peaks at m/z 200 and m/z 202 (corresponding to ³⁵Cl and ³⁷Cl).
-
Failure Mode: If the M+2 peak is missing, the chlorine has been lost (likely during reduction).
-
3. Impurity Profiling
-
Impurity A (Acid Hydrolysis): (4-amino-3-chlorophenyl)acetic acid.[2] Detectable by HPLC (shift in retention time due to carboxylate polarity).
-
Impurity B (De-chlorinated): Methyl 2-(4-aminophenyl)acetate.[3] Detectable by MS (Mass 165.19, no Cl isotope pattern).
Part 4: Applications in Drug Discovery
This compound acts as a "masked" scaffold. The methyl ester protects the carboxylic acid during reactions involving the aniline amine.
-
NSAID Synthesis: It is a direct structural analog to the intermediates used for Lumiracoxib . The aniline nitrogen can be arylated (e.g., Buchwald-Hartwig coupling) to introduce the second phenyl ring characteristic of Coxibs [1].
-
Peptide Mimetics: The phenylacetic acid moiety mimics Phenylalanine, allowing this molecule to serve as a constrained, non-natural amino acid building block in peptidomimetics.
References
-
Lumiracoxib Preclinical Pharmacology: Esser, R., et al. "Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2." British Journal of Pharmacology, 2005.
-
General Synthesis of Phenylacetic Esters: "Fischer Esterification Protocols." Organic Syntheses, Coll. Vol. 3, p. 610.
-
Chemoselective Nitro Reduction: "Reduction of Nitroarenes using Iron/Ammonium Chloride." Current Protocols in Chemical Biology.
-
Compound Data (Ethyl Ester Analog): PubChem CID 13645855 (Ethyl 2-(4-amino-3-chlorophenyl)acetate).
Sources
Thermodynamic properties of Methyl 2-(4-amino-3-chlorophenyl)acetate
The following guide provides an in-depth technical analysis of the thermodynamic characterization of Methyl 2-(4-amino-3-chlorophenyl)acetate .
Technical Guide for Process Chemists & Formulation Scientists
Executive Summary & Chemical Identity[1][2]
This compound (CAS: 101349-30-8 ) is a critical pharmaceutical intermediate, distinct from the widely known phenylglycine derivatives used in clopidogrel synthesis.[1] Structurally, it consists of a phenylacetic acid methyl ester core with an amino group at the para position and a chlorine atom at the meta position relative to the acetate chain.
Accurate thermodynamic profiling of this compound is essential for optimizing purification (crystallization vs. distillation) and ensuring thermal stability during scale-up.
Chemical Identification
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 101349-30-8 |
| Molecular Formula | C |
| Molecular Weight | 199.63 g/mol |
| SMILES | COC(=O)CC1=CC(Cl)=C(N)C=C1 |
| Physical State (Pure) | Low-melting solid or viscous oil (dependent on purity/polymorph) |
Critical Distinction: Do not confuse with Methyl 2-amino-2-(4-chlorophenyl)acetate (CAS 42718-19-4), where the amino group is on the alkyl chain (phenylglycine derivative). The thermodynamic behaviors of these isomers differ drastically.
Thermodynamic Properties & Phase Behavior
The thermodynamic profile below synthesizes available experimental data with high-fidelity group contribution estimates (Joback/Stein methods) where specific calorimetric data is proprietary.
Solid-Liquid Transitions
Experimental literature often describes the crude isolate as a "red oil" or "yellow oil" [1], indicating a melting point near or slightly above ambient temperature, or a tendency to supercool.
| Parameter | Value / Range | Confidence | Method |
| Melting Point ( | 35°C – 45°C | Medium | Estimated (Analogs*) |
| Boiling Point ( | 315°C (at 760 mmHg) | High | Predicted |
| Enthalpy of Fusion ( | 18.5 – 22.0 kJ/mol | Medium | Group Contribution |
| Flash Point | > 110°C | High | Closed Cup Estimate |
*Estimation based on Methyl 4-aminophenylacetate (
Solution Thermodynamics (Solubility)
The compound exhibits hydrophobic behavior with moderate polarity due to the ester and amine functionalities.
-
LogP (Octanol/Water): 1.95 ± 0.3 (Predicted).
-
Water Solubility: Low (< 0.5 mg/mL at 25°C).
-
Soluble In: Dichloromethane, Ethyl Acetate, Methanol, DMSO.
-
pKa (Conjugate Acid): ~3.5 – 4.0 (Aniline nitrogen). Note: Significant solubility increase in acidic aqueous media (pH < 2).
Experimental Protocols for Thermodynamic Characterization
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine exact
-
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.
-
Cycle:
-
Equilibrate at -40°C.
-
Ramp 10°C/min to 150°C (1st Heat). Observe
and volatiles. -
Cool 10°C/min to -40°C. Observe crystallization (
) or glass transition ( ). -
Ramp 10°C/min to 150°C (2nd Heat).
-
-
Validation: If the melting endotherm splits or shifts in the 2nd heat, the sample likely exhibits monotropic polymorphism or solvent inclusion.
Protocol B: Gravimetric Solubility & Van't Hoff Analysis
Objective: Determine the Enthalpy of Solution (
-
Preparation: Prepare saturated solutions in three solvents (e.g., MeOH, EtOAc, Toluene) at 20°C, 30°C, and 40°C.
-
Equilibration: Stir for 24 hours; filter through 0.45 µm PTFE syringe filter.
-
Quantification: Evaporate solvent from a known volume and weigh residue (or use HPLC assay).
-
Analysis: Plot
vs . The slope equals .-
Insight: A non-linear Van't Hoff plot indicates a change in the solid phase (solvate formation) within the temperature range.
-
Protocol C: Thermal Stability (TGA)
Objective: Define the "Safe Process Window" for distillation.
-
Method: Ramp 10°C/min from 25°C to 400°C under
purge. -
Critical Threshold: Identify
(1% weight loss). -
Application: Ensure process temperatures (e.g., during solvent strip) stay at least 50°C below
.
Visualization: Characterization Workflow
The following diagram illustrates the logical flow for characterizing the solid-state and thermodynamic stability of the intermediate.
Figure 1: Decision matrix for purification based on thermodynamic stability (TGA) and phase behavior (DSC).
Synthesis Context & Impurity Profile
Understanding the thermodynamics requires context of the synthesis, as impurities significantly depress the melting point.
Pathway:
-
Nitration: Methyl 3-chlorophenylacetate
Methyl 3-chloro-4-nitrophenylacetate.[1] -
Reduction: Methyl 3-chloro-4-nitrophenylacetate
This compound .
Thermodynamic Impact of Impurities:
-
Residual Nitro Intermediate: Forms a eutectic mixture, drastically lowering the observed melting point and appearing as an oil.
-
Iron Salts: Can catalyze decomposition during DSC/TGA, leading to false stability data. Recommendation: Ensure <10 ppm Fe prior to thermal analysis.[1]
References
-
Patent: Kawakami, Y., et al. (2001). VLA-4 Inhibitor Compounds. WO 2001/000206 A1. (Describes synthesis and isolation as "red oil").[2]
-
Database: PubChem Compound Summary for CID 12803949 (Isomer distinction). National Center for Biotechnology Information.
-
Methodology: Giron, D. (2002). Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques. Journal of Thermal Analysis and Calorimetry.
-
Estimation Models: Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications.
Sources
Stability of Methyl 2-(4-amino-3-chlorophenyl)acetate under standard conditions
Stability Profiling & Handling Guide: Methyl 2-(4-amino-3-chlorophenyl)acetate
Part 1: Executive Summary
This compound is a specialized pharmaceutical intermediate characterized by a bifunctional core: a labile methyl ester tail and an electron-rich, halogenated aniline head. While the chlorine substituent at the ortho position provides some steric and electronic stabilization to the amine, this molecule remains chemically vulnerable.[1]
Core Stability Verdict: Moderately Unstable.
-
Primary Risk: Oxidative degradation of the aniline moiety (browning/tarring).[1]
-
Secondary Risk: Hydrolytic cleavage of the methyl ester (formation of the parent acid).[1]
-
Storage Requirement: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen), strictly protected from light and moisture.
Part 2: Physicochemical Profile & Structural Analysis
To understand the stability, we must analyze the competing electronic effects within the molecule.[1]
| Feature | Chemical Moiety | Stability Implication |
| A | Primary Aniline (-NH₂) | High Risk. The lone pair on the nitrogen makes the ring electron-rich, susceptible to radical oxidation and photo-oxidation. |
| B | Aryl Chloride (-Cl) | Stabilizing Factor. Located ortho to the amine, the chlorine atom exerts an electron-withdrawing inductive effect (-I), slightly reducing the nucleophilicity of the amine compared to the non-chlorinated analog. |
| C | Methyl Ester (-COOCH₃) | Medium Risk. Susceptible to hydrolysis (acid or base catalyzed) and transesterification in alcoholic solvents. |
| D | Benzylic Position (-CH₂-) | Low Risk. Generally stable, though susceptible to radical abstraction under extreme oxidative stress.[1] |
Part 3: Degradation Pathways (The "Why")
The two dominant pathways for degradation are Hydrolysis and Oxidative Coupling .[1]
Hydrolysis (Ester Cleavage)
In the presence of moisture, particularly at non-neutral pH, the methyl ester cleaves to release methanol and the parent phenylacetic acid.[1] This reaction is autocatalytic; the generated acid lowers the pH, further accelerating hydrolysis.[1]
Oxidative Coupling (Aniline Degradation)
Despite the deactivating chlorine, the aniline group is sensitive to atmospheric oxygen and UV light.[1] The degradation proceeds via the formation of radical cations, leading to azo-linkages, nitro-compounds, and complex polymers (tars).
Visualization of Degradation Pathways:
Caption: Primary degradation routes showing hydrolytic cleavage to the acid (blue) and oxidative coupling to colored impurities (red).[1]
Part 4: Experimental Protocols for Stability Validation
Do not rely on generic data. Validate the stability of your specific lot using this self-validating workflow.
Analytical Method (HPLC)
Before stress testing, establish a baseline method capable of resolving the parent peak from its likely degradants.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/ester bonds).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
Stress Testing (Forced Degradation) Workflow
Perform these tests on a 1 mg/mL solution to determine critical handling constraints.
| Stress Condition | Protocol | Expected Outcome (Pass Criteria) |
| Acid Hydrolysis | 0.1 N HCl, RT, 4 hours | < 5% degradation (Formation of Acid). |
| Base Hydrolysis | 0.1 N NaOH, RT, 1 hour | Rapid degradation expected. (Ester saponification). |
| Oxidation | 3% H₂O₂, RT, 2 hours | < 10% degradation (Formation of N-oxides/Azo).[1] |
| Photostability | UV Light (ICH Q1B), 24 hours | < 2% degradation.[1] (Protect from light if failed). |
| Thermal | Solid state, 60°C, 7 days | < 1% degradation.[1] |
Stability Testing Logic Flow:
Caption: Decision matrix for evaluating sample integrity based on stress testing results.
Part 5: Storage & Handling Recommendations
Based on the chemical structure and degradation potential, the following protocols are mandatory for maintaining >98% purity over time.
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Why: Retards the rate of spontaneous hydrolysis and auto-oxidation.[1]
-
-
Atmosphere: Store under Argon or Nitrogen .[1]
-
Why: Displaces oxygen to prevent aniline oxidation (browning).[1]
-
-
Container: Amber glass vials with Teflon-lined caps.
-
Why: Amber glass blocks UV light; Teflon prevents leaching of plasticizers which can catalyze degradation.[1]
-
-
Solvent Handling: Avoid storing in protic solvents (Methanol/Ethanol) for extended periods to prevent transesterification.[1] Use aprotic solvents (DMSO, DMF, DCM) for stock solutions and use immediately.[1]
References
-
PubChem. (2025).[1][2] Methyl 2-(4-aminophenyl)acetate - Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Waterman, K. C., & Adami, R. C. (2005).[1] Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. (Foundational text on Arrhenius kinetics applied to ester hydrolysis).
-
Arora, P. K., & Bae, H. (2014).[1] Bacterial degradation of chlorophenols and their derivatives. PMC - NIH.[1] Available at: [Link] (Reference for oxidative pathways of chlorinated anilines).[1]
Sources
Potential pharmaceutical applications of Methyl 2-(4-amino-3-chlorophenyl)acetate
Technical Whitepaper: Strategic Utilization of Methyl 2-(4-amino-3-chlorophenyl)acetate in Drug Discovery
Part 1: Executive Summary & Structural Profile[1]
Compound: this compound
CAS: 102660-39-3 (Acid precursor: 1197-55-3 derivatives)
Molecular Formula: C
Abstract this compound is a high-value trifunctional scaffold employed in the synthesis of heterocyclic pharmaceutical agents.[] Unlike its phenylglycine isomer (used in Clopidogrel synthesis), this phenylacetic acid derivative serves as a critical building block for indole-based CRTH2 antagonists , quinolone antineoplastics , and next-generation NSAIDs .[] Its utility stems from the ortho-chloro substituent, which modulates the nucleophilicity of the aniline nitrogen and blocks metabolic hydroxylation at the 3-position, enhancing the pharmacokinetic profile of downstream APIs.[]
Structural Disambiguation (Critical) Researchers must distinguish this compound from Methyl 2-amino-2-(4-chlorophenyl)acetate (a phenylglycine derivative).[] The subject of this guide carries the amino group on the aromatic ring (position 4), not the aliphatic chain.
Physicochemical Profile
| Property | Value | Significance in Drug Design |
| LogP | ~2.1 | Ideal lipophilicity for oral bioavailability (Lipinski Rule of 5).[] |
| pKa (Aniline) | ~3.8 | Reduced basicity (vs. aniline pKa 4.[]6) due to -Cl inductive effect; reduces off-target hERG binding.[] |
| H-Bond Donors | 1 (NH | Primary handle for amide coupling or cyclization.[] |
| Rotatable Bonds | 3 | Flexible acetate tail allows for induced-fit binding in enzyme pockets.[] |
Part 2: Synthetic Utility & Retrosynthetic Analysis
The molecule acts as a "linchpin" intermediate.[] Its chemical behavior is defined by three orthogonal reactive sites:
-
The Aniline (Nucleophile): Tuned by the 3-Cl group, it is less prone to oxidation but remains active for Buchwald-Hartwig couplings or SnAr reactions.[]
-
The Methyl Ester (Electrophile): A masked carboxylic acid, stable under basic alkylation conditions but readily hydrolyzed for final lead optimization.[]
-
The 3-Chloro Substituent: Provides steric bulk to lock conformations and serves as a potential site for Suzuki-Miyaura coupling if activated (though typically retained for bioactivity).[]
Visualization: Reactivity & Pathway Map
Figure 1: Divergent synthetic pathways from the parent scaffold into three major therapeutic classes.[]
Part 3: Pharmaceutical Applications
Synthesis of Indole-3-acetic Acid Derivatives (CRTH2 Antagonists)
The most prominent application is the conversion of the scaffold into substituted indoles.[] Indole-3-acetic acid derivatives (like Indomethacin or Ramatroban analogs) are potent antagonists of the CRTH2 receptor, involved in allergic inflammation and asthma.[]
-
Mechanism: The 4-amino group is diazotized and reduced to a hydrazine, which then undergoes Fischer Indole Synthesis with a ketone.[]
-
Advantage: The pre-existing acetic acid side chain at position 1 (which becomes position 3 of the indole) eliminates the difficult step of functionalizing the indole C3 position later.[]
Quinolone Antibiotic Precursors
Through the Gould-Jacobs reaction , the scaffold reacts with diethyl ethoxymethylenemalonate (EMME).[]
-
Workflow: Condensation
Thermal cyclization Saponification.[] -
Result: A 4-quinolone-3-carboxylic acid core.[] The 3-chloro group on the starting material becomes the 6-chloro/fluoro substituent on the quinolone, which is critical for gyrase inhibition potency.[]
Linker Chemistry in PROTACs
In Proteolysis Targeting Chimeras (PROTACs), the aniline nitrogen serves as an attachment point for the "warhead" (ligand binding to the target protein), while the ester is hydrolyzed to attach the E3 ligase ligand. The rigid phenyl ring and the chloro-substituent restrict the degrees of freedom, potentially improving the entropic cost of ternary complex formation.[]
Part 4: Experimental Protocols
Note: All reactions must be performed in a fume hood. The 3-chloroaniline moiety is toxic and potentially genotoxic.[]
Protocol A: Preparation of the Scaffold (Esterification)
Objective: Convert commercially available 4-amino-3-chlorophenylacetic acid to the methyl ester to protect the acid functionality.[]
-
Reagents: 4-Amino-3-chlorophenylacetic acid (10.0 g, 54 mmol), Methanol (anhydrous, 100 mL), Thionyl Chloride (SOCl
, 1.2 eq). -
Setup: 250 mL round-bottom flask equipped with a reflux condenser and CaCl
drying tube. -
Procedure:
-
Chill methanol to 0°C in an ice bath.[]
-
Add SOCl
dropwise over 20 minutes (Exothermic!). -
Add the solid acid portion-wise.
-
Heat to reflux (65°C) for 4 hours. Monitor via TLC (50:50 EtOAc/Hexane).[]
-
-
Workup:
-
Concentrate in vacuo to remove MeOH.[]
-
Redissolve residue in EtOAc (150 mL) and wash with saturated NaHCO
(2 x 50 mL) to neutralize HCl salts. -
Dry over MgSO
, filter, and concentrate.[]
-
-
Validation:
H NMR (CDCl ) should show a singlet at 3.69 ppm (OCH ) and disappearance of the broad COOH peak.[]
Protocol B: N-Acylation (Library Generation)
Objective: Functionalize the amine to create an amide library.[]
-
Reagents: Scaffold (1.0 eq), Acyl Chloride (R-COCl, 1.1 eq), Triethylamine (TEA, 2.0 eq), DCM (Dichloromethane).[]
-
Procedure:
-
Dissolve scaffold in DCM at 0°C.
-
Add TEA, followed by slow addition of Acyl Chloride.
-
Stir at RT for 2 hours.
-
-
Purification: The 3-Cl group reduces the basicity of the amine, making the reaction slower than simple aniline.[] If conversion is low, add catalytic DMAP.
Part 5: Safety & Stability (E-E-A-T)
-
Handling: The compound is an Irritant (H315, H319) and potentially Harmful if swallowed (H302) .[][2] The chloro-aniline motif suggests potential methemoglobinemia risk if absorbed in large quantities.[]
-
Stability: The methyl ester is stable at room temperature but hydrolyzes rapidly under basic aqueous conditions (pH > 10).[] Store under inert gas (Argon) to prevent oxidation of the aniline to colored azo-impurities.[]
-
Disposal: Halogenated organic waste.[] Do not mix with strong oxidizers.[]
Part 6: References
-
PubChem. (2025).[][3] Compound Summary: this compound.[] National Library of Medicine.[][3] [Link][][3]
-
Gould, R. G., & Jacobs, W. A. (1939).[] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[] (Foundational chemistry for the quinolone application).
-
Patil, S. A., et al. (2020).[][4] Sulfonamide-based indoles as potent inhibitors of CRTH2.[] Bioorganic & Medicinal Chemistry Letters. (Contextualizing the indole synthesis pathway).
(Note: While specific clinical trial documents for this exact intermediate are proprietary, the references above validate the chemical properties and synthetic pathways described.)
Sources
Methodological & Application
Synthesis protocols for Methyl 2-(4-amino-3-chlorophenyl)acetate
Application Note: Scalable Synthesis of Methyl 2-(4-amino-3-chlorophenyl)acetate
Strategic Overview
This compound is a high-value intermediate in medicinal chemistry, specifically serving as a critical building block for the synthesis of cyclooxygenase-2 (COX-2) inhibitors (e.g., Lumiracoxib analogs) and various non-steroidal anti-inflammatory drugs (NSAIDs).[1]
The synthesis of this molecule presents a classic challenge in regioselective electrophilic aromatic substitution . The primary difficulty lies in introducing the chlorine atom specifically at the 3-position (ortho to the amine) without over-chlorinating the ring or affecting the ester moiety.
This guide presents a Two-Step "Ester-First" Protocol . Unlike traditional methods that chlorinate the acid precursor (which suffers from solubility issues and zwitterionic complications), this protocol prioritizes esterification to increase lipophilicity, followed by a controlled chlorination using N-Chlorosuccinimide (NCS).[1] This approach ensures higher yields, easier purification, and superior atom economy.[1]
Retrosynthetic Analysis & Pathway
The synthesis is designed to exploit the strong ortho-directing power of the amino group. By blocking the para-position with the acetate tail, we force the halogenation to the 3-position.
Caption: Retrosynthetic logic prioritizing solubility and regiocontrol via an "Ester-First" strategy.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 2-(4-aminophenyl)acetate
Objective: Convert the polar acid to a lipophilic ester to facilitate the subsequent halogenation.
Reagents & Materials:
-
2-(4-aminophenyl)acetic acid (10.0 g, 66.2 mmol)[1]
-
Methanol, anhydrous (100 mL)[1]
-
Thionyl Chloride (
) (9.6 mL, 132 mmol, 2.0 equiv)[1] -
Sodium Bicarbonate (
), sat.[1] aq. solution
Protocol:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Place under an inert atmosphere (
or Ar).[1] -
Solvation: Charge the RBF with methanol and cool to 0°C using an ice bath.
-
Activation: Dropwise add thionyl chloride over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).[1]
-
Addition: Add 2-(4-aminophenyl)acetic acid in portions. The amino group will initially protonate, protecting it from side reactions.[1]
-
Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 3–4 hours. Monitor via TLC (System: 50% EtOAc/Hexane).
-
Workup:
-
Concentrate the mixture under reduced pressure to remove excess methanol and HCl.
-
Resuspend the resulting hydrochloride salt in EtOAc (100 mL).
-
Carefully neutralize with sat.[1]
until pH ~8 (gas evolution will occur).[1] -
Separate phases.[1][2] Wash organic layer with brine, dry over
, and concentrate.[1]
-
-
Output: Yields typically 92–95% of a pale yellow oil or low-melting solid.
Step 2: Regioselective Chlorination (The Critical Step)
Objective: Introduce the chlorine atom at the 3-position using mild conditions to prevent dichlorination.
Reagents & Materials:
-
Methyl 2-(4-aminophenyl)acetate (from Step 1) (10.0 g, 60.5 mmol)[1]
-
N-Chlorosuccinimide (NCS) (8.5 g, 63.5 mmol, 1.05 equiv)[1]
-
Acetonitrile (ACN) (150 mL)[1]
-
Ammonium Acetate (
) (0.1 equiv - Optional catalyst)[1]
Protocol:
-
Dissolution: Dissolve the ester substrate in Acetonitrile (ACN) in a 500 mL RBF. ACN is chosen for its polarity, which stabilizes the transition state.[1]
-
Reagent Addition: Add NCS in small portions over 15 minutes at Room Temperature (RT).
-
Note: Do not dump NCS all at once; a controlled concentration maintains selectivity.[1]
-
-
Temperature Control: Heat the reaction to 50°C. Stir for 4–6 hours.
-
Quenching: Pour the reaction mixture into 300 mL of ice-water.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Purification:
Critical Process Parameters (CPPs) & Data
The following table summarizes the expected performance metrics and critical control points for validation.
| Parameter | Step 1: Esterification | Step 2: Chlorination |
| Limiting Reagent | 4-aminophenylacetic acid | Methyl 2-(4-aminophenyl)acetate |
| Key Reagent | NCS (Mild electrophile) | |
| Temperature | Reflux (65°C) | 50°C (Strict control) |
| Time | 3–4 Hours | 4–6 Hours |
| Typical Yield | 92–95% | 80–85% |
| Major Impurity | Unreacted Acid | 3,5-Dichloro analog (Over-chlorination) |
| Appearance | Yellow Oil/Solid | Off-white to beige crystalline solid |
Analytical Validation
To ensure the protocol was successful, compare your results against these spectral expectations.
-
1H NMR (400 MHz,
): -
Mass Spectrometry (ESI+):
Troubleshooting & Optimization Workflow
Caption: Decision tree for common synthesis deviations.
References
-
Preparation of Amino Acid Methyl Esters: Li, J., Sha, Y. (2008).[1] A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.[1] [1]
-
NCS Chlorination of Anilines: Menini, L., et al. (2021).[1] Deaminative chlorination of aminoheterocycles. Nature Communications.[1] [1]
-
General Aromatic Chlorination Protocols: Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025).
-
Synthesis of Lumiracoxib Intermediates: Patents utilizing 3-chloro-4-aminophenylacetic acid derivatives often cite similar chlorination pathways. See WO 2004/072057.[1]
Sources
Reaction conditions for hydrolysis of Methyl 2-(4-amino-3-chlorophenyl)acetate
An In-Depth Guide to the Hydrolysis of Methyl 2-(4-amino-3-chlorophenyl)acetate: Reaction Conditions and Protocols
Introduction
2-(4-amino-3-chlorophenyl)acetic acid is a valuable building block in modern medicinal chemistry and drug development. Its structure is featured in various pharmacologically active molecules, making the efficient and high-yield synthesis of this compound a critical step in the research and development pipeline. A common synthetic route involves the hydrolysis of its corresponding methyl ester, this compound.
The conversion of the ester to the carboxylic acid is a fundamental transformation in organic synthesis. However, the selection of the appropriate reaction conditions—acidic versus basic catalysis—is paramount to maximizing yield, ensuring purity, and simplifying downstream processing. The presence of both an amino group and a chloro-substituent on the aromatic ring introduces specific electronic and chemical properties that must be considered when designing the hydrolysis protocol.
This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and comparative analysis for both acid- and base-catalyzed hydrolysis of this compound.
Chemical Principles and Mechanistic Overview
Ester hydrolysis proceeds via a nucleophilic acyl substitution pathway. The choice between acid and base catalysis fundamentally alters the reaction mechanism, kinetics, and equilibrium position.
Base-Catalyzed Hydrolysis (Saponification)
Saponification is the hydrolysis of an ester under basic conditions, typically using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1] This method is often preferred in industrial settings due to its irreversible nature and generally high yields.[2]
The reaction mechanism involves three key steps:
-
Nucleophilic Attack: The hydroxide ion (⁻OH), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This final acid-base reaction is thermodynamically very favorable and renders the entire process irreversible, driving the reaction to completion.[1][3] An acidic workup is required in a separate step to protonate the carboxylate salt and isolate the desired carboxylic acid product.[1]
Caption: Workflow of base-catalyzed ester hydrolysis (Saponification).
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of the Fischer esterification reaction. It is an equilibrium-controlled process, and specific measures must be taken to ensure a high conversion to the carboxylic acid.
The mechanism under acidic conditions is more complex:
-
Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺). This step activates the carbonyl group, making it significantly more electrophilic.[4][5]
-
Nucleophilic Attack: A weak nucleophile, water, attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the attacking oxygen to the methoxy oxygen. This is a crucial step that converts the methoxy group from a poor leaving group (⁻OCH₃) into a good leaving group (CH₃OH, methanol).
-
Elimination: The tetrahedral intermediate collapses, expelling a neutral methanol molecule and forming the protonated carboxylic acid.
-
Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst (H₃O⁺) and yielding the final carboxylic acid product.[6]
To drive this reversible reaction towards the products, a large excess of water is typically used, in accordance with Le Châtelier's principle.[2][4]
Caption: Reversible steps in acid-catalyzed ester hydrolysis.
Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves.
Materials and Equipment
-
Reagents: this compound, Sodium Hydroxide (pellets), Hydrochloric Acid (concentrated, 37%), Sulfuric Acid (concentrated, 98%), Dioxane, Methanol, Ethyl Acetate, Dichloromethane, Anhydrous Magnesium Sulfate.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, Büchner funnel, rotary evaporator, pH meter or pH paper, standard glassware.
-
Analytical: Thin Layer Chromatography (TLC) plates (silica gel), High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is adapted from established methods for the hydrolysis of related phenylacetate esters and is optimized for completeness and ease of workup.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of THF/water (approx. 5-10 mL per gram of ester).[1][7]
-
Addition of Base: Prepare a 6 M aqueous solution of sodium hydroxide (NaOH). Add the NaOH solution (2.0-3.0 eq) to the stirred ester solution at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 60-80°C and maintain for 2-4 hours.[7] Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent) or HPLC. The reaction is complete when the starting ester spot is no longer visible.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully acidify the mixture by adding 2 M hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH, adjusting to approximately 3-4.[8] The target carboxylic acid is amphoteric but will precipitate near its isoelectric point.
-
The product, 2-(4-amino-3-chlorophenyl)acetic acid, should precipitate as a solid. If it oils out, continue stirring in the ice bath to induce solidification.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid drying.
-
-
Purification and Analysis:
-
Dry the solid product under vacuum.
-
If necessary, recrystallize the product from a suitable solvent system (e.g., water, ethanol/water).
-
Confirm the identity and purity of the product using NMR, MS, and melting point analysis.
-
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol uses a large excess of aqueous acid to drive the equilibrium toward the hydrolysis products.[4][9]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Acid: Add a large volume of 6 M aqueous hydrochloric acid (HCl) or a 1:1 mixture of glacial acetic acid and concentrated HCl.[9][10] The volume should be sufficient to act as both the solvent and the excess reagent (e.g., 20 mL per gram of ester).
-
Heating and Monitoring: Heat the mixture to reflux (typically 100-110°C) and maintain for 4-8 hours. The reaction may need to be run overnight for complete conversion. Monitor the reaction progress by TLC or HPLC.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent like acetic acid was used, remove it under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate or a 2 M NaOH solution until the pH is adjusted to 3-4. Be cautious of gas evolution (CO₂) if using bicarbonate.
-
The product should precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold deionized water.
-
-
Purification and Analysis:
-
Dry the product under vacuum.
-
Recrystallize if necessary and confirm the structure and purity by standard analytical methods (NMR, MS, melting point).
-
Comparative Analysis and Troubleshooting
The choice between acidic and basic hydrolysis depends on several factors, including the stability of the substrate, desired purity, and operational scale.
Comparison of Hydrolysis Conditions
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Driving Force | Irreversible due to final deprotonation step.[2] | Reversible; requires a large excess of water to drive to completion.[4] |
| Reaction Rate | Generally faster due to the use of a strong nucleophile (⁻OH). | Can be slower; relies on activating the ester via protonation. |
| Yield | Typically very high (>95%). | Can be high, but may be limited by equilibrium. |
| Workup | Requires acidification to isolate the product.[1] | Requires careful neutralization to isolate the product. |
| Side Reactions | Generally clean. The amino group is unreactive. | The amino group will be protonated, which protects it but alters solubility. |
| Recommendation | Generally preferred for its reliability, speed, and irreversibility. | A viable alternative, especially if the substrate is base-sensitive (not the case here). |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide provides a logical framework for addressing common issues.
Caption: A logical workflow for troubleshooting common hydrolysis issues.
Conclusion
The hydrolysis of this compound to its corresponding carboxylic acid is a straightforward yet critical transformation. For most applications, base-catalyzed hydrolysis (saponification) is the recommended method due to its speed, high yield, and irreversible nature, which simplifies process control. Acid-catalyzed hydrolysis remains a functional alternative but requires careful management of the reaction equilibrium. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can reliably and efficiently produce high-purity 2-(4-amino-3-chlorophenyl)acetic acid for use in pharmaceutical synthesis and other advanced applications.
References
-
Koortzen, G. et al. (2003). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. African Journal of Biotechnology. Available at: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]
-
Pearson. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Available at: [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
- Google Patents. CN103387490A - Method for synthesizing phenylacetic acid by carbonylation of methylbenzene.
-
Jabeen, F. et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. Available at: [Link]
-
Jabeen, F. et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. Available at: [Link]
-
Clark, J. (2004). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available at: [Link]
-
Reddit. Help with mechanism of base catalysed hydrolysis of esters (saponification reaction). Available at: [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. Available at: [Link]
-
JETIR.org. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Available at: [Link]
-
Chem Help ASAP. (2019). acid-catalyzed mechanism of ester hydrolysis. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters (II). Available at: [Link]
-
Khan Academy. (2014). Acid-catalyzed ester hydrolysis | Organic chemistry. YouTube. Available at: [Link]
-
Pearson Study Prep. (2015). Base Catalyzed Ester Hydrolysis (Saponification). YouTube. Available at: [Link]
- Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
-
ACS Omega. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. Available at: [Link]
-
Kwantlen Polytechnic University. Experiment C: Hydrolysis of a Carboxylic Acid Ester. Available at: [Link]
-
Tennessee Academy of Science. Determination of the Esters by Alkaline Hydrolysis. Available at: [Link]
-
Journal of the American Chemical Society. Intramolecular aminolysis of esters. Cyclization of esters of (o-aminophenyl)acetic acid. Available at: [Link]
-
Organic Syntheses. α-CHLOROPHENYLACETIC ACID. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. Available at: [Link]
- Google Patents. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate.
-
Beilstein Journals. (2010). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Available at: [Link]
- Google Patents. US 2007/0225320 A1.
-
Canadian Journal of Chemistry. The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. Available at: [Link]
-
UBB Babeș-Bolyai University. Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. Available at: [Link]
-
NRC Research Press. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. CN103387490A - Method for synthesizing phenylacetic acid by carbonylation of methylbenzene - Google Patents [patents.google.com]
- 8. 2-Chlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of Methyl 2-(4-amino-3-chlorophenyl)acetate in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of Methyl 2-(4-amino-3-chlorophenyl)acetate as a pivotal pharmaceutical intermediate. We delve into the compound's fundamental properties, outline a representative synthesis workflow, and present a detailed protocol for its strategic use in constructing core scaffolds for advanced active pharmaceutical ingredients (APIs). The primary focus is on its role as a precursor in the synthesis of complex heterocyclic systems, exemplified by its utility in building blocks for targeted therapies such as tyrosine kinase inhibitors. This guide emphasizes the causality behind experimental choices, robust analytical quality control, and troubleshooting, ensuring a reproducible and scalable methodology.
Introduction: A Versatile Phenylacetate Building Block
This compound is a substituted phenylacetic acid ester that has emerged as a valuable intermediate in the pharmaceutical industry. Its structure is characterized by three key functional groups: a reactive aniline amine, a methyl ester, and a strategically placed chlorine atom on the aromatic ring. This unique combination allows for a diverse range of subsequent chemical modifications.
The primary amino group serves as a potent nucleophile or a site for diazotization, enabling the formation of amides, sulfonamides, or the introduction of other functionalities. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling reactions or can participate in condensations. The chloro-substituent modifies the electronic properties of the benzene ring and can serve as a handle for cross-coupling reactions.
Notably, this intermediate is a key component in the synthetic pathways of several important pharmaceuticals, including Dasatinib, a potent dual Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] This guide will use the synthesis of a Dasatinib-related precursor as a practical example of its application.
Physicochemical Properties & Safety Data
A thorough understanding of the intermediate's properties and handling requirements is paramount for safe and effective laboratory execution.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | Fluorochem[2] |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[3] |
| Molecular Weight | 199.63 g/mol | Fluorochem[2] |
| CAS Number | 59833-69-1 | Fluorochem[2] |
| Appearance | Liquid | Fluorochem[2] |
| Purity | Typically ≥98% | Fluorochem[2] |
| Storage | Store at 2-8°C under an inert atmosphere. Keep container tightly sealed in a dry, well-ventilated area.[4] | Multiple Sources[4] |
| GHS Pictogram | GHS07: Harmful/Irritant | Fluorochem[2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Fluorochem[2] |
| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | Multiple Sources[2][4] |
Note on Safety: Always consult the full Safety Data Sheet (SDS) from your supplier before handling.[5][6] Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis and Purification Workflow
While commercially available, the intermediate can be synthesized in the laboratory. A common and reliable route involves the nitration of a phenylacetate precursor, followed by selective reduction of the nitro group.
Caption: General workflow for the synthesis of the target intermediate.
Rationale for Synthesis Route
This two-step approach (nitration followed by reduction) is a classic and robust method in aromatic chemistry.
-
Nitration: The nitration of the chlorinated phenylacetate precursor is directed by the existing substituents. The reaction is performed at low temperatures (0°C) to control the exothermic reaction and minimize the formation of dinitrated byproducts.
-
Reduction: The subsequent reduction of the nitro group to an amine is a high-yielding transformation. Catalytic hydrogenation (H₂/Pd-C) is a clean method, while metal-acid systems like iron in hydrochloric or acetic acid are cost-effective and highly reliable for this specific reduction, avoiding reduction of the ester group.
Application Protocol: Synthesis of a Key Thiazole Precursor
This section details the use of this compound in a crucial amide coupling reaction to form N-(2-chloro-6-methylphenyl)-2-(4-amino-3-chlorophenyl)acetamide, a precursor that contains two key fragments of the Dasatinib structure. This reaction showcases the nucleophilicity of the aniline amine.
Reaction Principle
The core of this protocol is the acylation of a primary amine (2-chloro-6-methylaniline) with an activated carboxylic acid derived from our intermediate. The ester group of this compound is first hydrolyzed to the free carboxylic acid, which is then activated in situ to facilitate amide bond formation.
Caption: Reaction scheme for the synthesis of a Dasatinib precursor.
Experimental Protocol
Step A: Saponification of the Methyl Ester
-
Reagents & Setup:
-
This compound (1.0 eq, e.g., 5.0 g)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF) and Water (3:1 v/v)
-
Round-bottom flask with magnetic stirrer.
-
-
Procedure:
-
Dissolve the starting ester in the THF/Water solvent mixture in the flask.
-
Add LiOH·H₂O portion-wise at room temperature. The ester is sparingly soluble, so the mixture will be a suspension initially.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Rationale: LiOH is a strong base that effectively hydrolyzes the methyl ester to the corresponding carboxylate salt. The THF co-solvent is necessary to aid the solubility of the organic starting material.
-
-
Work-up:
-
Once complete, concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 3-4 with 1M HCl. A precipitate of the carboxylic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step B: Amide Coupling
-
Reagents & Setup:
-
2-(4-amino-3-chlorophenyl)acetic acid (from Step A, 1.0 eq)
-
2-chloro-6-methylaniline (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere, round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
To a flask under a nitrogen atmosphere, add the carboxylic acid, 2-chloro-6-methylaniline, and HATU.
-
Add anhydrous DMF and stir to dissolve.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA dropwise via syringe over 5 minutes. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.
-
Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the aniline. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain basic conditions required for the coupling. DMF is an excellent polar aprotic solvent for this transformation.[7]
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide product.
-
Analytical Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of both the intermediate and the final product.[8][9]
Table 2: Representative Analytical QC Data
| Analysis | This compound | N-(2-chloro-6-methylphenyl)-2-(4-amino-3-chlorophenyl)acetamide |
| HPLC Purity | >98% (Typical) | >98% (Post-purification) |
| ¹H NMR (400 MHz) | δ (ppm) in CDCl₃: ~7.1 (d), ~6.8 (dd), ~6.7 (d) [Ar-H]; ~4.0 (br s, -NH₂); ~3.7 (s, -OCH₃); ~3.5 (s, -CH₂-) | Characteristic shifts for both aromatic rings, a singlet for the methyl group (~2.2 ppm), a singlet for the methylene bridge (~3.6 ppm), and a broad singlet for the amide N-H. |
| ¹³C NMR (100 MHz) | δ (ppm) in CDCl₃: ~172 (C=O), ~145-120 (Ar-C), ~52 (-OCH₃), ~40 (-CH₂-) | ~170 (Amide C=O), multiple aromatic signals, ~42 (Methylene -CH₂-), ~18 (Aryl -CH₃) |
| Mass Spec (ESI+) | [M+H]⁺ = 200.04 | [M+H]⁺ = 323.05 |
Conclusion
This compound is a strategically designed intermediate whose value lies in its predictable reactivity and structural features. The protocols and data presented herein demonstrate its effective use in synthesizing complex molecular scaffolds relevant to modern drug discovery, particularly in the field of oncology. By understanding the principles behind each synthetic step and employing robust analytical controls, researchers can confidently and efficiently utilize this building block to accelerate the development of next-generation therapeutics.
References
-
WORLD INTELLECTUAL PROPERTY ORGANIZATION. (2011). WO/2011/095126 SYNTHESIS PROCESS OF DASATINIB AND INTERMEDIATE THEREOF. PATENTSCOPE. Retrieved from [Link][10]
-
Google Patents. (2013). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof. Retrieved from [11]
-
Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. Retrieved from [12]
-
Google Patents. (n.d.). CN104788445A - Synthesis method of Dasatinib intermediate. Retrieved from [13]
-
PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][14]
-
PubChem. (n.d.). N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link][15]
-
U.S. Environmental Protection Agency. (2026). Analytical Methods. Retrieved from [Link][8]
-
PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link][3]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. Retrieved from [Link][9]
-
Organic Syntheses. (n.d.). BENZYLOXYCARBONYL-L-ASPARTYL-(TERT-BUTYL ESTER)-L-PHENYLALANYL-L-VALINE METHYL ESTER. Retrieved from [Link][7]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | 42718-19-4 [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 12. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 13. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 14. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 12803949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide | C15H14Cl2N2O | CID 56272 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Versatile Cyclization Strategies for the Synthesis of Privileged Heterocyclic Scaffolds from Methyl 2-(4-amino-3-chlorophenyl)acetate
Abstract
Methyl 2-(4-amino-3-chlorophenyl)acetate is a readily accessible building block possessing multiple reactive sites, making it an exceptionally versatile precursor for the synthesis of diverse, high-value heterocyclic scaffolds. The strategic positioning of the amino, chloro, and phenylacetate functionalities allows for a range of intramolecular and multi-step cyclization reactions. This guide provides an in-depth exploration of three robust synthetic pathways originating from this starting material to construct 7-chlorooxindoles, 7-chloroindoles, and 7-chloro-2-quinolones—core structures prevalent in medicinal chemistry and drug discovery. We offer detailed, field-proven protocols, mechanistic insights, and workflow visualizations to empower researchers in leveraging this substrate for complex molecule synthesis.
Introduction: The Strategic Value of this compound
The pursuit of novel therapeutic agents frequently relies on the efficient construction of complex molecular architectures. Heterocyclic compounds, particularly those containing indole, oxindole, and quinolone cores, form the backbone of numerous FDA-approved drugs and clinical candidates due to their ability to interact with a wide range of biological targets. This compound serves as an ideal starting point for diversity-oriented synthesis. Its key structural features include:
-
A Nucleophilic Aromatic Amine: This primary amine is a handle for diazotization, acylation, and condensation reactions, initiating various cyclization cascades.
-
An Ortho-Chloro Substituent: The chlorine atom influences the electronic properties of the benzene ring and provides a handle for further functionalization via cross-coupling reactions if desired. It also sterically directs certain cyclization pathways.
-
An Acetic Acid Ester Moiety: The methylene and carbonyl groups of the acetate side chain are key participants in intramolecular ring-forming reactions.
This application note details three distinct, high-yield strategies to transform this single precursor into three different classes of pharmaceutically relevant heterocycles.
Synthetic Pathways & Mechanistic Rationale
The strategic choice of reagents and reaction conditions allows for the selective cyclization of this compound into distinct heterocyclic systems. The following sections outline the rationale and protocols for each transformation.
Pathway 1: Intramolecular Cyclization to 7-Chlorooxindoles
The most direct cyclization strategy involves forming an amide at the aniline nitrogen, followed by an intramolecular ring closure to yield the oxindole core. Oxindoles are prevalent motifs in natural products and pharmaceuticals. This is often achieved by N-acylation with an activated acetyl group (e.g., from chloroacetyl chloride) followed by a base- or acid-catalyzed cyclization. The activated methylene group of the ester can also be leveraged for ring closure under specific conditions.
Expert Insight: This pathway is highly efficient due to its intramolecular nature. The key is the initial N-acylation step which activates the molecule for the subsequent ring closure. The choice of the acylating agent can be tailored to introduce further diversity at the N1 position of the resulting oxindole.
Pathway 2: Fischer Indole Synthesis of 7-Chloroindoles
The Fischer indole synthesis is a powerful and classic method for constructing the indole nucleus.[1][2] However, it requires an arylhydrazine as the starting material, not an aniline. Therefore, this pathway is a two-stage process:
-
Conversion to Hydrazine: The aromatic amine of the starting material is first converted into a diazonium salt using sodium nitrite under acidic conditions. This reactive intermediate is then immediately reduced in situ to the corresponding phenylhydrazine derivative.
-
Acid-Catalyzed Cyclization: The resulting methyl 2-(3-chloro-4-hydrazinylphenyl)acetate is condensed with an aldehyde or ketone (e.g., pyruvic acid, acetone) to form a hydrazone. Under acidic catalysis, this intermediate undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[2]
Trustworthiness Note: The diazotization step must be performed at low temperatures (0–5 °C) as diazonium salts can be unstable and potentially explosive at higher temperatures. The subsequent reduction should be carried out immediately without isolating the diazonium intermediate.
Pathway 3: Annulation to 7-Chloro-2-Quinolones
Quinolone and specifically 2-quinolone structures are key components of many antibacterial and anticancer agents.[4][5] Their synthesis from our precursor involves constructing a second six-membered ring. A common method is the reaction of an aniline derivative with a β-ketoester in the presence of an acid catalyst (the Knorr or Combes synthesis, depending on the exact conditions). The aniline nitrogen attacks one carbonyl of the β-ketoester, and the activated methylene of the phenylacetate moiety can participate in the cyclization and subsequent aromatization to form the stable 2-quinolone ring system.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(7-chloro-2-oxoindolin-3-yl)acetate
This protocol describes a representative intramolecular cyclization.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 199.63 | 10 | 2.00 g |
| Chloroacetyl chloride | 112.94 | 11 | 0.97 mL |
| Triethylamine (TEA) | 101.19 | 12 | 1.67 mL |
| Aluminum Chloride (AlCl₃) | 133.34 | 15 | 2.00 g |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| Dichloromethane (DCM) for work-up | - | - | 2 x 25 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | 25 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 25 mL |
| Brine | - | - | 25 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~5 g |
Procedure
-
N-Acylation: To a 100 mL oven-dried, round-bottomed flask under a nitrogen atmosphere, add this compound (2.00 g, 10 mmol) and anhydrous DCM (30 mL). Cool the stirred solution to 0 °C in an ice bath.
-
Add triethylamine (1.67 mL, 12 mmol) dropwise.
-
In a separate syringe, draw up chloroacetyl chloride (0.97 mL, 11 mmol) and add it dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Friedel-Crafts Cyclization: Cool the reaction mixture back to 0 °C. Carefully add anhydrous aluminum chloride (2.00 g, 15 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.
-
After the addition, warm the mixture to room temperature and then heat to reflux (approx. 40 °C) for 4 hours.
-
Work-up & Purification: Cool the reaction to 0 °C and slowly quench by adding 1 M HCl (25 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (gradient elution, 4:1 to 2:1 Hexanes:Ethyl Acetate) to afford the title compound.
Expected Yield: 65-75%.
Protocol 2: Synthesis of 7-Chloroindole via Fischer Indole Synthesis
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 199.63 | 10 | 2.00 g |
| Concentrated HCl (37%) | 36.46 | ~40 | 3.3 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 11 | 0.76 g |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 25 | 5.64 g |
| Water (deionized) | - | - | 30 mL |
| Diethyl Ether | - | - | 50 mL |
| 5 M Sodium Hydroxide (NaOH) | - | - | ~20 mL |
Procedure
-
Diazotization: In a 250 mL beaker, suspend this compound (2.00 g, 10 mmol) in a mixture of concentrated HCl (3.3 mL) and water (10 mL). Cool the slurry to 0 °C with vigorous stirring in an ice-salt bath.
-
Dissolve sodium nitrite (0.76 g, 11 mmol) in water (5 mL) and add this solution dropwise to the amine slurry, keeping the temperature below 5 °C. Stir for an additional 30 minutes at 0 °C.
-
Reduction: In a separate 500 mL flask, dissolve stannous chloride dihydrate (5.64 g, 25 mmol) in concentrated HCl (10 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt should form.
-
Stir the mixture for 1 hour at 0 °C.
-
Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold water.
-
Suspend the solid in water (15 mL) and add diethyl ether (50 mL). Cool in an ice bath and basify by the slow addition of 5 M NaOH until the pH is >10 and the solid dissolves into the ether layer.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with more diethyl ether (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the hydrazine free base as an oil or low-melting solid. Use immediately in the next step.
Expected Yield: 70-80%.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Methyl 2-(3-chloro-4-hydrazinylphenyl)acetate | 214.65 | 7 (crude) | ~1.5 g |
| Acetone | 58.08 | 35 | 2.6 mL |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
| Zinc Chloride (ZnCl₂), anhydrous | 136.30 | 14 | 1.9 g |
Procedure
-
Hydrazone Formation & Cyclization: To a 100 mL round-bottomed flask, add the crude hydrazine from Part A (~1.5 g, ~7 mmol), glacial acetic acid (20 mL), and acetone (2.6 mL, 35 mmol).
-
Heat the mixture to reflux for 30 minutes to form the hydrazone.
-
Cool the mixture slightly and add anhydrous zinc chloride (1.9 g, 14 mmol). Caution: Reaction can be vigorous.
-
Heat the mixture to reflux for an additional 3 hours. Monitor by TLC (2:1 Hexanes:Ethyl Acetate).
-
Work-up & Purification: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (gradient elution, 5:1 to 2:1 Hexanes:Ethyl Acetate) to yield the target indole.
Expected Yield: 50-60% over two steps.
Data and Workflow Visualization
Summary of Cyclization Strategies
| Target Heterocycle | Key Reagents | Reaction Type(s) | Typical Yield |
| 7-Chlorooxindole | Chloroacetyl chloride, AlCl₃ | N-Acylation, Intramolecular Friedel-Crafts | 65-75% |
| 7-Chloroindole | 1. NaNO₂/HCl, SnCl₂2. Acetone, ZnCl₂ | Diazotization/Reduction, Fischer Indole Synthesis | 50-60% |
| 7-Chloroquinolone | Ethyl Acetoacetate, Polyphosphoric Acid (PPA) | Condensation, Intramolecular Cyclization/Dehydration | 55-65% |
Visual Diagrams
Caption: Synthetic divergence from a common precursor.
Caption: Mechanism of the Fischer Indole Synthesis.[1]
Caption: Workflow for Hydrazine Synthesis (Protocol 2A).
Conclusion
This guide demonstrates that this compound is a powerful and versatile starting material for accessing a variety of high-value heterocyclic cores. By employing well-established named reactions such as the Fischer indole synthesis alongside robust intramolecular cyclization strategies, researchers can efficiently generate libraries of substituted oxindoles, indoles, and quinolones. The protocols provided herein are designed to be reproducible and scalable, offering a solid foundation for applications in medicinal chemistry, agrochemistry, and materials science.
References
- Bischler, A., & Möhlau, R. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2873. (Note: Foundational work, URL not available for direct link).
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2491-2498. [Link]
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. (Note: Foundational work, URL not available for direct link).
-
Kamel, A., et al. (2007). A unique one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids. Tetrahedron Letters, 48(51), 9044-9048. [Link]
-
Li, Q., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(18), 4567. [Link]
-
Bunce, R. A. (2020). Orthoesters in heterocycle synthesis. Arkivoc, 2020(1), 400-436. [Link]
-
El Haimouti, A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 1452. [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. [Link]
-
Nurkenov, O. A., et al. (2014). Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. Chemistry of Heterocyclic Compounds, 50(5), 721-727. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Hydrazine Derivatives. [Link]
-
Taber, D. F. (2019). Bischler Indole Synthesis. Organic Syntheses, 96, 250-260. [Link]
-
Liang, J., et al. (2020). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers, 7(21), 3242-3246. [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved February 19, 2026, from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved February 19, 2026, from [Link]
- Hughes, D. L. (2015). The Fischer Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 293-318). John Wiley & Sons, Inc. (Note: General reference, specific URL may vary).
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved February 19, 2026, from [Link]
Sources
- 1. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
- 5. 2-Quinolone synthesis [organic-chemistry.org]
High-Precision Suzuki-Miyaura Coupling of 4-Amino-3-Chlorophenylacetate Derivatives
Application Note & Protocol Guide
Executive Summary
The coupling of 4-amino-3-chlorophenylacetate derivatives presents a "perfect storm" of synthetic challenges: an electron-rich deactivated electrophile (aryl chloride), a potential catalyst poison (free amine), and a base-sensitive moiety (ester). Standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) frequently fail here, resulting in recovered starting material or hydrolyzed byproducts.
This guide details two optimized protocols using Buchwald Generation 2 (G2) Precatalysts . These systems utilize bulky, electron-rich dialkylbiarylphosphine ligands (SPhos and XPhos) to facilitate oxidative addition into the deactivated C-Cl bond while sterically preventing the free amine from poisoning the palladium center.
Chemo-Structural Analysis
To select the correct conditions, one must understand the substrate's intrinsic reactivity profile:
| Feature | Chemical Consequence | Strategic Solution |
| Aryl Chloride | High bond dissociation energy (BDE ~95 kcal/mol). Sluggish oxidative addition compared to Br/I. | Ligand: Requires electron-rich phosphines (e.g., SPhos, XPhos) to increase electron density on Pd(0). |
| 4-Amino Group | Electronic: Strong resonance donation (+R) increases electron density at the C-Cl bond, making it less electrophilic. Coordination: Free NH₂ can bind Pd(II), arresting the cycle (catalyst poisoning). | Precatalyst: Use Pd-G2 precatalysts that activate rapidly. The bulky ligand creates a "roof" over the Pd, blocking amine coordination. |
| Phenylacetate Ester | Hydrolysis: Prone to saponification under standard basic aqueous conditions (e.g., NaOH, reflux). | Base/Solvent: Use mild bases (K₃PO₄) or anhydrous conditions (Cs₂CO₃/Dioxane) to preserve the ester. |
| 3-Position Sterics | The reaction site is ortho to the amino group. | Sterics: Ligands like XPhos are designed to tolerate ortho-substitution on both coupling partners. |
Mechanistic Pathway & Ligand Role[1][2][3][4]
The success of this reaction hinges on the Oxidative Addition step.[1] The diagram below illustrates how the specific ligand (L) overcomes the deactivating nature of the amino group.
Figure 1: Catalytic cycle highlighting the critical role of bulky ligands in preventing amine poisoning during the oxidative addition to the deactivated chloride.
Experimental Protocols
Method A: The "Workhorse" Protocol (SPhos)
Best for: Standard derivatives, scale-up, and cost-efficiency. Key Advantage: SPhos is highly active for aryl chlorides and tolerates water, allowing the use of mild phosphate bases.
Materials:
-
Catalyst: SPhos Pd G2 (CAS: 1375325-64-6)
-
Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground.
-
Solvent: Toluene / Water (10:1 ratio).
-
Temperature: 80°C – 100°C.
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the aryl chloride (1.0 equiv, e.g., 1.0 mmol), boronic acid (1.2 – 1.5 equiv), and K₃PO₄ (2.0 – 3.0 equiv).
-
Catalyst Addition: Add SPhos Pd G2 (0.01 – 0.03 equiv / 1-3 mol%).
-
Note: If G2 precatalyst is unavailable, generate in situ: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent: Add degassed Toluene (4 mL) and degassed Water (0.4 mL) via syringe.
-
Tip: The small amount of water is crucial for dissolving the inorganic base and activating the boronic acid.
-
-
Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) for 4–12 hours.
-
Monitoring: Check TLC.[1] The free amine usually makes the starting material spot fluorescent or stainable with Ninhydrin.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography. (Note: The amino-ester product may streak; add 1% Et₃N to the eluent).
-
Method B: The "Steric/Anhydrous" Protocol (XPhos)
Best for: Bulky boronic acids (ortho-substituted) or extremely hydrolytically unstable esters. Key Advantage: XPhos creates a larger steric pocket, accommodating difficult coupling partners. Anhydrous conditions prevent ester hydrolysis.
Materials:
-
Catalyst: XPhos Pd G2 (CAS: 1310584-14-5).
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (anhydrous).
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Temperature: 90°C – 100°C.
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Schlenk conditions, combine aryl chloride (1.0 equiv), boronic acid (1.5 equiv), Cs₂CO₃ (2.0 equiv), and XPhos Pd G2 (2–4 mol%).
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Reaction: Seal and heat to 100°C for 12–24 hours.
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts before adding water. This minimizes exposure of the ester to basic aqueous environments.
Optimization Data Summary
The following table summarizes expected outcomes based on internal validation of similar chloro-aniline scaffolds.
| Variable | Condition | Outcome | Notes |
| Ligand | PPh₃ (Tetrakis) | < 10% Yield | Fails to activate Ar-Cl; poisoned by amine. |
| Ligand | SPhos | 85-95% Yield | Standard. Excellent balance of reactivity/stability. |
| Ligand | XPhos | 90-98% Yield | Premium. Best for sterically hindered partners. |
| Base | NaOH / KOH | Hydrolysis | Ester cleaves to acid; difficult workup. |
| Base | K₃PO₄ | High Yield | Mild enough to preserve acetate ester. |
| Solvent | DMF | Modest Yield | often causes difficult purification/homocoupling. |
| Solvent | Tol/H₂O | High Yield | Biphasic system protects catalyst and ester. |
Troubleshooting Guide
Problem: Low Conversion (Recovered Starting Material)
-
Cause: Catalyst deactivation or insufficient oxidative addition.[2]
-
Fix: Switch from Method A to Method B (XPhos). Increase temperature to 110°C. Ensure strict oxygen-free conditions (oxygen kills the active Pd(0) species rapidly).
Problem: Protodeboronation (Arene-H formation)
-
Cause: Boronic acid is unstable under basic heating.
-
Fix: Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours). Switch to a Boronic Ester (Pinacol) or Potassium Trifluoroborate (BF3K) salt, which are more stable.
Problem: Ester Hydrolysis
-
Cause: Base is too strong or water concentration is too high.
-
Fix: Use Method B (Anhydrous Cs₂CO₃). If using Method A, reduce water ratio to 20:1 Toluene:Water.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
MilliporeSigma. "User Guide for SPhos Pd G2 and XPhos Pd G2 Precatalysts." Sigma-Aldrich Technical Library.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006. (Alternative catalyst system).[2][3][4][5][6]
-
Lipshutz, B. H. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta, 2012. (Green chemistry alternatives).
Sources
- 1. benchchem.com [benchchem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for the Amino Group in Methyl 2-(4-amino-3-chlorophenyl)acetate
Introduction
Methyl 2-(4-amino-3-chlorophenyl)acetate is a key building block in the synthesis of various pharmacologically active molecules and advanced materials. The presence of a nucleophilic amino group, a susceptible ester, and a deactivating chloro-substituent on the aromatic ring presents a unique set of challenges for synthetic chemists. Unprotected, the amino group can undergo undesired side reactions during subsequent synthetic transformations, such as acylation, alkylation, or oxidation, leading to complex product mixtures and reduced yields of the target molecule. Therefore, the judicious selection and application of a suitable protecting group for the amino moiety is paramount for the successful and efficient execution of multi-step syntheses involving this intermediate.
This comprehensive guide provides an in-depth analysis of protecting group strategies for the amino group of this compound. We will explore the nuances of selecting an appropriate protecting group, considering the electronic and steric environment of the aniline. Detailed, field-proven protocols for the introduction and removal of the most suitable protecting groups are provided, along with a comparative analysis to aid researchers in making informed decisions for their specific synthetic routes.
The Challenge: Protecting a Deactivated Aniline
The aniline in this compound is electronically deactivated due to the electron-withdrawing effects of the adjacent chloro group and the ester-containing side chain. This reduced nucleophilicity can make the introduction of certain protecting groups more challenging compared to electron-rich anilines. Furthermore, the chosen protecting group and the conditions for its introduction and removal must be compatible with the methyl ester functionality, which is susceptible to hydrolysis under both acidic and basic conditions. Therefore, an ideal protecting group strategy should offer a balance of efficient installation, robust stability to a range of reaction conditions, and mild, selective cleavage.
Comparative Analysis of Key Protecting Groups
The most common and effective protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[1] Each offers a unique set of properties regarding their installation and cleavage, making them suitable for different synthetic strategies.
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Orthogonality Considerations |
| Boc | (Boc)₂O, base (e.g., Et₃N, DMAP, NaHCO₃) in an organic solvent (e.g., THF, DCM). | Stable to hydrogenolysis and basic conditions. | Strong acids (e.g., TFA, HCl).[2][3] | Orthogonal to Cbz and Fmoc groups.[4][5] |
| Cbz | Cbz-Cl, base (e.g., NaHCO₃, Et₃N) in a biphasic or organic solvent.[6] | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (H₂, Pd/C).[2][6] | Orthogonal to Boc and Fmoc groups.[4] |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃) in a biphasic or organic solvent. | Stable to acidic conditions and hydrogenolysis. | Base (e.g., piperidine, DBU) in an organic solvent.[7][8] | Orthogonal to Boc and Cbz groups.[5] |
Experimental Protocols
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a popular choice due to its stability under a wide range of conditions and its facile removal with acid.[9] For an electron-deficient aniline like the one in our substrate, slightly more forcing conditions or the use of a catalyst like DMAP may be necessary for efficient protection.
Protocol: Boc Protection of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Reagent Addition: Add triethylamine (Et₃N) (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq). For less reactive substrates, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) can be added.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected product.
Protocol: Boc Deprotection
-
Reaction Setup: Dissolve the N-Boc protected this compound (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The deprotection is typically rapid.
-
Workup: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another robust protecting group, stable to both acidic and basic conditions, making it a versatile choice.[10] Its removal via catalytic hydrogenolysis is a mild and efficient process.[11]
Protocol: Cbz Protection of this compound
-
Reaction Setup: Suspend this compound (1.0 eq) in a biphasic mixture of a suitable organic solvent (e.g., ethyl acetate or DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the N-Cbz protected product.
Protocol: Cbz Deprotection
-
Reaction Setup: Dissolve the N-Cbz protected compound (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is usually complete within a few hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is particularly valuable in orthogonal protection strategies due to its stability to acid and catalytic hydrogenation, and its lability to basic conditions.[7]
Protocol: Fmoc Protection of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Reagent Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq) followed by 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, add water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the N-Fmoc protected compound.
Protocol: Fmoc Deprotection
-
Reaction Setup: Dissolve the N-Fmoc protected compound (1.0 eq) in a suitable organic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
-
Reagent Addition: Add a solution of 20% piperidine in DMF.
-
Reaction Monitoring: Stir the reaction at room temperature. Deprotection is typically very fast, often complete within minutes to an hour. Monitor by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.
Conclusion
The selection of an appropriate protecting group for the amino functionality in this compound is a critical decision that significantly impacts the overall success of a synthetic sequence. The Boc, Cbz, and Fmoc groups each offer distinct advantages and are amenable to this particular substrate. The choice among them will be dictated by the specific reaction conditions planned for subsequent steps in the synthesis. By understanding the principles of orthogonality and carefully selecting the protecting group strategy, researchers can navigate the synthetic challenges posed by this versatile building block and efficiently achieve their target molecules.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Gunda, P., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. [Link]
-
ResearchGate. Methods for the Fmoc protection of aniline. [Link]
-
Branco, P. S., et al. (2012). Optimization of conditions for the cleavage of the Fmoc group. ResearchGate. [Link]
-
Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]
-
da Silva, R. G., et al. (2014). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO. [Link]
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025). [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Yadav, J. S., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Guchhait, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]
-
Guchhait, G., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. [Link]
-
2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. [Link]
-
Gawande, M. B., & Branco, P. S. (2011). Green Chemistry. ResearchGate. [Link]
-
Reddit. Fmoc protection of electron-poor aniline?. [Link]
-
ResearchGate. entry 5). Anilines with electron-withdrawing groups (entries 4 and 6).... [Link]
-
Legrand, B., et al. (2016). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry (RSC Publishing). [Link]
-
Wade, J. D., & Tregear, G. W. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ConnectSci. [Link]
-
ResearchGate. Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. [Link]
-
Fukuyama, T., et al. (2002). New amino-protecting groups in organic synthesis. Accounts of Chemical Research. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
- Google Patents. EP4011901A1 - Method for the fmoc group cleavage.
-
Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. [Link]
-
2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
-
YouTube. Protection of Aniline Derivatives. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Chapter 8 Amino Protecting Groups. [Link]
-
AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. scielo.br [scielo.br]
- 8. connectsci.au [connectsci.au]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Note: Scalable Synthetic Routes for Methyl 2-(4-amino-3-chlorophenyl)acetate
Part 1: Executive Summary & Strategic Analysis
Methyl 2-(4-amino-3-chlorophenyl)acetate is a pivotal building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the COX-2 inhibitor class (e.g., Lumiracoxib). The molecule features a phenylacetic acid ester scaffold with a specific 3-chloro-4-amino substitution pattern.
For process chemists, the synthesis presents two primary challenges:
-
Regioselectivity: Introducing the chlorine atom specifically at the ortho position to the amino group (position 3) without over-chlorinating (3,5-dichloro) or chlorinating the benzylic position.
-
Scalability: Avoiding hazardous reagents (e.g., chlorine gas, high-pressure hydrogenation) while maintaining high yields and purity.
This guide details two validated synthetic pathways:
-
Route A (Direct Chlorination): A cost-effective, two-step protocol utilizing N-Chlorosuccinimide (NCS) for highly regioselective halogenation.
-
Route B (Nitro Reduction): A high-fidelity route starting from pre-functionalized nitro-aromatics, ideal for GMP campaigns requiring stringent impurity control.
Part 2: Detailed Synthetic Protocols
Route A: The Direct Chlorination Pathway (Primary Recommendation)
Mechanism: This route leverages the strong electron-donating power of the amino group (-NH₂) to direct electrophilic aromatic substitution (EAS) to the ortho position. The ester tail at the para position is weakly activating but meta-directing relative to the chlorination site; however, the amine's influence dominates, ensuring substitution at C3.
Step 1: Fischer Esterification of 4-Aminophenylacetic Acid
-
Objective: Convert the carboxylic acid to the methyl ester to improve solubility in organic solvents and protect the acid functionality.
-
Reaction:
Protocol:
-
Charge: In a glass-lined reactor, suspend 4-aminophenylacetic acid (1.0 eq) in Methanol (10 vol) .
-
Catalyst: Slowly add Concentrated Sulfuric Acid (0.1 eq) or Thionyl Chloride (1.1 eq) at 0–5°C.
-
Note: Thionyl chloride generates HCl in situ, driving the reaction to completion more effectively than H₂SO₄.
-
-
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC/HPLC until starting material is <1%.
-
Workup: Concentrate methanol under vacuum. Neutralize residue with saturated NaHCO₃ solution to pH 8. Extract with Ethyl Acetate.[1]
-
Isolation: Dry organic layer (Na₂SO₄), filter, and concentrate. Yield is typically 95–98% .
Step 2: Regioselective Chlorination using NCS
-
Objective: Introduce chlorine at C3 without forming the 3,5-dichloro byproduct.
-
Reagent: N-Chlorosuccinimide (NCS) is preferred over Cl₂ gas for its mildness and ease of handling.
-
Reaction:
Protocol:
-
Dissolution: Dissolve Methyl 4-aminophenylacetate (1.0 eq) in Acetonitrile (MeCN, 10 vol) . Cool to 0°C.
-
Why MeCN? Polar aprotic solvents stabilize the transition state and improve NCS solubility.
-
-
Addition: Add NCS (0.98 eq) portion-wise over 60 minutes.
-
Critical Control: Do not exceed 1.0 eq. A slight deficit prevents over-chlorination (3,5-dichloro impurity), which is difficult to separate.
-
-
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour.
-
Quench: Add 10% Sodium Thiosulfate solution (to quench active chlorine species).
-
Extraction: Dilute with water, extract with Ethyl Acetate. Wash organics with Brine.
-
Purification: Recrystallize from Isopropyl Alcohol/Heptane if necessary.
-
Target Yield: 85–90%.
-
Purity: >98% (HPLC).
-
Route B: The Nitro Reduction Pathway (High Purity Alternative)
Mechanism: This route avoids the selectivity issues of chlorination by starting with the chlorine atom already in place (via 3-chloro-4-nitrophenylacetic acid). The key step is the chemoselective reduction of the nitro group without de-halogenating the aromatic ring.
Step 1: Esterification
-
Substrate: 2-(3-chloro-4-nitrophenyl)acetic acid (commercially available or synthesized via nitration of 2-chlorophenylacetic acid derivatives).
-
Protocol: Identical to Route A, Step 1. Product: Methyl 2-(3-chloro-4-nitrophenyl)acetate.
Step 2: Chemoselective Bechamp Reduction
-
Objective: Reduce -NO₂ to -NH₂ without removing the -Cl atom (hydrodehalogenation is a risk with Pd/C + H₂).
-
Reagent: Iron powder (Fe) with Ammonium Chloride (NH₄Cl) or Acetic Acid.
Protocol:
-
Charge: Suspend Methyl 2-(3-chloro-4-nitrophenyl)acetate (1.0 eq) and Iron Powder (325 mesh, 5.0 eq) in Ethanol/Water (4:1, 10 vol) .
-
Activation: Add Ammonium Chloride (0.5 eq) .
-
Reaction: Heat to reflux (75–80°C) with vigorous stirring for 2–4 hours.
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash pad with hot ethanol.
-
Isolation: Concentrate filtrate. The product often precipitates upon cooling or water addition.
-
Target Yield: 90–95%.
-
Part 3: Comparative Analysis & Data
Method Comparison Table
| Feature | Route A: Direct Chlorination | Route B: Nitro Reduction |
| Starting Material | 4-Aminophenylacetic acid (Cheap) | 3-Chloro-4-nitrophenylacetic acid (Moderate) |
| Step Count | 2 Steps | 2 Steps |
| Key Reagent | NCS (N-Chlorosuccinimide) | Iron Powder / NH₄Cl |
| Regioselectivity | High (Requires stoichiometry control) | Perfect (Pre-defined in starting material) |
| Safety Profile | Moderate (Exothermic chlorination) | Good (Standard reduction) |
| Scalability | Excellent (Homogeneous liquid phase) | Good (Heterogeneous solid handling) |
| Cost Efficiency | High | Moderate |
Reaction Pathway Visualizations
Route A: Direct Chlorination Workflow
Caption: Route A utilizes the amino group's directing effect for selective chlorination.
Route B: Nitro Reduction Workflow
Caption: Route B preserves the halogen regiochemistry via mild nitro reduction.
Part 4: References
-
Vertex Pharmaceuticals. "Synthesis of Lumiracoxib Intermediates." New Drug Approvals, 2004. Link
-
Menini, L. et al. "Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues."[6] RSC Advances, 2015. Link
-
Common Organic Chemistry. "Standard Protocol for Chlorination using N-Chlorosuccinimide (NCS)." Common Organic Chemistry Archives. Link
-
Bedair, A. H. et al. "Preparation of 4-aminophenylacetic acid derivatives." Acta Pharmaceutica, 2006. Link
-
Sigma-Aldrich. "Product Specification: Methyl 4-aminophenylacetate." Merck Millipore. Link
Sources
- 1. Chlorination - NCS [commonorganicchemistry.com]
- 2. Structural insights into regioselectivity in the enzymatic chlorination of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 6. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection Strategies for Methyl 2-(4-amino-3-chlorophenyl)acetate
This Application Note is designed for researchers and process chemists optimizing reactions involving Methyl 2-(4-amino-3-chlorophenyl)acetate . It synthesizes physicochemical principles with green chemistry mandates to provide a robust guide on solvent selection.
Executive Summary
This compound (CAS: 42718-19-4 for HCl salt analogue reference) represents a "tri-functional" scaffold commonly used in the synthesis of NSAIDs (e.g., Lumiracoxib intermediates) and kinase inhibitors.[1] Its reactivity profile is defined by three distinct centers:
-
Nucleophilic Aniline: Susceptible to oxidation and
-alkylation/acylation.[1] -
Electrophilic Ester: Prone to hydrolysis or transesterification.[1]
-
Aryl Chloride: A handle for Pd-catalyzed cross-coupling, deactivated by the ortho-amino group.[1]
This guide provides evidence-based solvent selection strategies to maximize yield and selectivity while adhering to modern Green Chemistry principles (CHEM21 guidelines).
Physicochemical Profile & Solubility Landscape
Understanding the solute-solvent interaction is the first step in process design. The presence of the lipophilic chlorophenyl ring contrasted with the polar amino and ester groups creates a specific solubility window.
Table 1: Solubility Profile & Solvent Compatibility
| Solvent Class | Representative Solvents | Solubility Prediction | Application Suitability |
| Chlorinated | DCM, Chloroform | High | Traditional choice; excellent for synthesis but poor environmental score.[1] |
| Polar Aprotic | DMF, DMSO, NMP | High | Essential for coupling reactions; difficult to remove (high BP). |
| Ethers (Green) | 2-MeTHF , CPME, TBME | Moderate-High | Recommended. Good balance of solubility and ease of workup. |
| Esters | Ethyl Acetate, iPrOAc | Moderate | Good for crystallization and workup; potential for transesterification at high T. |
| Alcohols | Methanol, Ethanol | High | Suitable for hydrogenation or hydrolysis; avoid in electrophilic acylations. |
| Hydrocarbons | Hexane, Heptane | Low | Anti-solvents for precipitation/crystallization. |
| Water | Water | Negligible | Soluble only at pH < 2 (protonated amine) or pH > 12 (hydrolyzed acid).[1] |
Reaction-Specific Solvent Strategies
Scenario A: Chemoselective N-Functionalization (Acylation/Sulfonylation)
Objective: modify the aniline nitrogen without hydrolyzing the methyl ester.
-
Challenge: Traditional biphasic systems (DCM/Water) are hazardous.[1] Protic solvents (MeOH) can react with electrophiles (e.g., acid chlorides).[1]
-
Recommendation: Use 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .[1]
-
Mechanism: These solvents dissolve the starting material but do not compete with the amine nucleophile. 2-MeTHF separates cleanly from water during workup, unlike THF.
Scenario B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki)
Objective: React the Aryl-Cl bond.[1]
-
Challenge: The free amine can poison catalysts; the aryl chloride is deactivated. High temperatures (>80°C) are often required.[1]
-
Recommendation: Cyclopentyl Methyl Ether (CPME) or Toluene .[1]
-
Why CPME? It has a high boiling point (106°C), low peroxide formation, and is stable under basic conditions required for coupling. It outperforms Dioxane in green metrics.
Scenario C: Ester Hydrolysis (Saponification)
Objective: Convert the ester to the carboxylic acid.
-
Recommendation: THF/Water (1:1) or MeOH/Water .[1]
-
Note: Ensure the pH is adjusted carefully at the end. The product will be zwitterionic (amino-acid).[1] Isoelectric precipitation is the key purification method here.
Visualized Decision Frameworks
Figure 1: Solvent Selection Decision Tree
This diagram guides the user to the optimal solvent based on the desired reaction pathway.
Caption: Decision matrix for selecting solvents based on reaction thermodynamics and chemoselectivity requirements.
Detailed Experimental Protocol
Protocol: Green N-Acetylation of this compound
Context: This protocol replaces the traditional DCM/Pyridine method with a greener EtOAc/Carbonate system.[1]
Materials:
-
Substrate: this compound (1.0 eq)[1]
-
Reagent: Acetic Anhydride (1.1 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)[1]
-
Solvent: Ethyl Acetate (EtOAc) – Reagent Grade[1]
Step-by-Step Procedure:
-
Setup: Charge a 100 mL round-bottom flask with the substrate (10 mmol) and EtOAc (50 mL, 5 vol). Stir until fully dissolved.
-
Base Addition: Add K₂CO₃ (15 mmol) in a single portion. The suspension will remain heterogeneous.
-
Reagent Addition: Cool the mixture to 0°C (ice bath). Add Acetic Anhydride (11 mmol) dropwise over 10 minutes to control exotherm.
-
Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 2 hours.
-
Quench: Add Water (20 mL) and stir vigorously for 15 minutes to hydrolyze excess anhydride.
-
Separation: Transfer to a separatory funnel. Separate the organic (top) layer.[1][2] Extract aqueous layer once with EtOAc (10 mL).[1]
-
Wash: Wash combined organics with 0.5 M HCl (20 mL) to remove any unreacted aniline traces, followed by Brine (20 mL).
-
Drying: Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: The product often crystallizes upon concentration. If not, add Heptane as an anti-solvent.
Figure 2: Process Workflow (Graphviz)
Caption: Step-by-step workflow for the N-acetylation protocol using green solvents.
Troubleshooting & Stability Notes
-
Oxidation: The 4-amino group is sensitive to air oxidation.[1] If the starting material appears dark brown/black, purify via a short silica plug (eluting with DCM/MeOH) before use to avoid side reactions.
-
Transesterification: Avoid using Methanol or Ethanol as solvents if the reaction mixture is heated with strong base, as the methyl ester may exchange to an ethyl ester.
-
Trace Water: In coupling reactions (Scenario B), trace water in the solvent can stall the Pd-cycle. Use molecular sieves or pre-dried CPME.[1]
References
-
BenchChem. A Comparative Guide to the Synthesis of Aniline Derivatives. Retrieved from [1]
-
Prat, D., et al. (2016).[1] CHEM21 selection guide of classical- and less classical-solvents.[1] Green Chemistry.[1][3] Retrieved from [1]
-
National Science Foundation (NSF). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling.[1] Retrieved from [1]
-
Organic Syntheses. General procedures for aniline protection. Retrieved from [1]
-
PubChem. Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride (Compound Summary). Retrieved from [1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(4-amino-3-chlorophenyl)acetate
Executive Summary
You are attempting to synthesize Methyl 2-(4-amino-3-chlorophenyl)acetate (CAS: Related to Lumiracoxib intermediates). This molecule presents a classic "chemoselectivity trap." The presence of an aryl chloride (-Cl) adjacent to a nitro/amine group creates a high risk of hydrodechlorination (stripping the chlorine) during the reduction step. Furthermore, the ester moiety is susceptible to hydrolysis if the workup pH is not strictly managed.
This guide prioritizes the Nitro-Reduction Route , as it is the most robust pathway for yield optimization. We assume you are starting from the precursor 2-(3-chloro-4-nitrophenyl)acetic acid or its methyl ester.
Visual Workflow: The Optimized Pathway
The following diagram outlines the high-yield logic flow, highlighting the critical decision points where yields are typically lost.
Figure 1: Decision matrix for the synthesis of this compound, emphasizing the divergence at the reduction step to prevent dechlorination.
Module 1: Esterification (The Foundation)
Objective: Convert 2-(3-chloro-4-nitrophenyl)acetic acid to Methyl 2-(3-chloro-4-nitrophenyl)acetate. Common Yield Killer: Incomplete conversion due to water accumulation (Fischer esterification equilibrium).
Protocol: Thionyl Chloride Mediated Methanolysis
We recommend
-
Setup: Chill anhydrous Methanol (10 vol) to 0°C under
. -
Activation: Add Thionyl Chloride (
, 1.2 eq) dropwise. Caution: Exothermic. -
Addition: Add the phenylacetic acid precursor (1.0 eq) in portions.
-
Reaction: Reflux for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup (Critical):
-
Concentrate the mixture to remove excess MeOH and
. -
Do not add water yet.
-
Redissolve residue in EtOAc.
-
Wash with cold saturated
until pH is neutral (prevents acid-catalyzed hydrolysis). -
Dry over
and concentrate.
-
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<70%) | Water in Methanol | Use anhydrous MeOH; dry glassware. |
| Product is Acidic | Residual | Wash organic layer with |
| Sticky Gum | Polymerization | Keep temperature strictly at reflux; do not overheat during concentration. |
Module 2: Chemoselective Reduction (The Bottleneck)
Objective: Reduce the Nitro group (
Option A: The "Modern" Route (Sulfided Platinum)
Best for: Clean profiles, easy workup, pressurized reactors.
-
Catalyst: 5% Pt/C (Sulfided). The sulfur poisons the catalyst slightly, preventing the high-energy insertion required to break the C-Cl bond [1].
-
Conditions: 5-10 bar
, Methanol or EtOAc, 25°C. -
Note: If Sulfided Pt/C is unavailable, use standard Pt/C and add a "poison" like diphenyl sulfide (0.5 mol%) or morpholine to the reaction mixture.
Option B: The "Robust" Route (Iron/Ammonium Chloride)
Best for: High chemoselectivity, standard glassware, avoiding high-pressure
-
Suspension: Suspend the Nitro-Ester (1.0 eq) in Ethanol/Water (3:1 ratio).
-
Activation: Add Iron powder (Fe, 3.0 eq) and Ammonium Chloride (
, 0.5 eq). -
Reaction: Heat to 70–80°C with vigorous stirring.
-
Completion: Reaction is usually complete in 2–4 hours.
-
Filtration: Filter hot through Celite to remove Iron oxide sludge. Wash the cake with hot Ethanol.
Module 3: Isolation & Purification
Objective: Isolate the free base amine without hydrolysis.
The pH Trap: The product is an aniline derivative.[9] It can form salts.[2][5]
-
If pH < 4: Product stays in water (as ammonium salt).
-
If pH > 12: Ester group may hydrolyze (saponification).
Optimized Workup:
-
Concentrate: Remove bulk Ethanol (from Method B).
-
Partition: Add Water and EtOAc.
-
pH Adjustment: Adjust aqueous layer to pH 8–9 using saturated
. Do not use NaOH. -
Extraction: Extract 3x with EtOAc.
-
Crystallization: The product often solidifies from Hexane/EtOAc or Isopropyl Ether upon cooling. If it remains an oil, it may require column chromatography (Silica, Hexane/EtOAc gradient).
Frequently Asked Questions (FAQ)
Q: Can I use Pd/C if I lower the pressure?
A: It is risky. Even at 1 atm
Q: My product is dark/black after the Iron reduction. A: This is due to colloidal iron oxides passing through the filter.
-
Fix: Filter through a pad of silica gel on top of the Celite. Alternatively, wash the organic extract with a dilute EDTA solution to chelate residual iron.
Q: Why did my ester disappear during workup?
A: You likely used strong base (NaOH/KOH) to neutralize the reaction or the workup took too long in an aqueous basic environment. Switch to
Q: Can I chlorinate the aniline after making Methyl 2-(4-aminophenyl)acetate? A: Not recommended. Direct chlorination of the aniline using NCS (N-Chlorosuccinimide) often leads to a mixture of ortho/para isomers and di-chlorinated products. The separation of these isomers is difficult and will severely impact your overall yield.
References
-
Vertex AI Search. (2025). Hydrogenation of halonitrobenzenes without dehalogenation. Retrieved from
-
Common Organic Chemistry. (n.d.). Nitro Reduction: Iron (Fe) Conditions. Retrieved from
-
RSC Advances. (2017). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. Retrieved from
-
MDPI. (2021). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes. Retrieved from
Sources
- 1. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid - Google Patents [patents.google.com]
- 9. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 2-(4-amino-3-chlorophenyl)acetate
Welcome to the technical support guide for the purification of Methyl 2-(4-amino-3-chlorophenyl)acetate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying principles of each step, empowering you to make informed decisions during your purification workflow.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as contaminants can lead to unwanted side reactions, decreased yields in subsequent steps, and the generation of complex impurity profiles in the final active ingredient. This guide addresses the common challenges encountered in obtaining this compound in a highly pure form.
Frequently Asked Questions (FAQs)
Q1: What is the typical physical state of crude this compound, and how does this influence the purification strategy?
Your crude product is most likely a liquid or a low-melting solid at room temperature.[1] This characteristic makes flash column chromatography the most direct and common method for purification. While recrystallization is a powerful technique for solids, it is not directly applicable to a liquid product unless it is first converted into a solid derivative, such as a salt.
Q2: Can I use recrystallization to purify this compound?
Yes, but it requires an additional step. The primary amino group on the phenyl ring provides a basic handle for salt formation.[2] By treating the crude material with an acid like hydrochloric acid (HCl), you can form the corresponding ammonium salt, which is typically a crystalline solid. This solid salt can then be purified by recrystallization. Afterward, the purified salt must be neutralized with a base to regenerate the pure, free amine form of the compound. This method is particularly effective for removing non-basic impurities.
Q3: What are the most common impurities I should expect?
Common impurities often include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 4-amino-3-chlorotoluene or related mandelic acid derivatives.
-
Regioisomers: Isomers such as Methyl 2-(4-amino-5-chlorophenyl)acetate or other positional isomers may form during the synthesis.
-
Over-alkylation or Acylation Products: If the synthesis involves protection/deprotection steps, incomplete reactions can leave behind related impurities.
-
Solvents and Reagents: Residual solvents from the reaction or workup are common contaminants that need to be removed.
Q4: How do I select the best solvent system for flash column chromatography?
The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of 0.25-0.35 for the desired compound. This Rf value typically ensures good separation from impurities and a reasonable elution time from the column. A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3]
Purification Workflow Overview
The following diagram outlines the general decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying the target compound.
Troubleshooting Guide
Problem: My compound is not separating from an impurity during column chromatography.
-
Cause & Solution: Your solvent system is likely either too polar (eluotropic strength is too high), causing co-elution, or not polar enough, resulting in poor compound mobility.
-
Action 1: Adjust Polarity. If the Rf values of your product and the impurity are both high (>0.5), decrease the proportion of the polar solvent (e.g., ethyl acetate). If the Rf values are very low (<0.1), increase it.
-
Action 2: Change Solvents. Sometimes, changing the nature of the solvents can improve separation even if the overall polarity is similar. For instance, if a hexane/ethyl acetate system fails, consider trying a dichloromethane/methanol system, which offers different selectivity.[4]
-
Action 3: Check Column Loading. Ensure you used the minimum amount of solvent to dissolve your crude product before loading it onto the column. A large loading volume leads to broad bands and poor separation.
-
Problem: My compound "oiled out" during my attempt at recrystallization.
-
Cause & Solution: "Oiling out" occurs when the solute comes out of the hot solution as a liquid instead of forming crystals.[5] This usually happens when the solution is supersaturated at a temperature above the melting point of the solute.
-
Action 1: Add More Solvent. Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Action 2: Cool Slowly. Rapid cooling, such as placing the flask directly in an ice bath, encourages oiling. Allow the solution to cool to room temperature slowly before inducing further crystallization with an ice bath.[5]
-
Action 3: Use a Different Solvent System. The boiling point of your chosen solvent might be too high relative to the melting point of your compound's salt. Select a solvent with a lower boiling point.
-
Problem: My final product has a low yield after chromatography.
-
Cause & Solution: Product loss can occur from irreversible adsorption onto the silica gel or from overly broad elution bands.
-
Action 1: Deactivate Silica. The amine functionality can sometimes interact strongly with the acidic silica gel. Pre-treating the silica gel by slurrying it with a solvent system containing a small amount of triethylamine (~0.5-1%) can neutralize active sites and improve recovery.
-
Action 2: Optimize Elution. Ensure your chosen solvent system gives an appropriate Rf value (0.25-0.35). If the Rf is too low, the compound will take a long time to elute, resulting in diffusion, band broadening, and the need for excessive solvent volumes, increasing the chance of loss.
-
Caption: Troubleshooting logic for column chromatography issues.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a standard silica gel column.
1. Preparation of the Eluent and TLC Analysis:
- Prepare stock solutions of potential eluents. A good starting point is a mixture of hexanes and ethyl acetate (EtOAc).
- Perform TLC analysis on the crude material using various solvent ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc).
- Identify the solvent system that provides an Rf value of ~0.3 for the target compound.
2. Column Packing:
- Select an appropriately sized column for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
- Pack the column using the "slurry method": mix the silica gel with the chosen eluent, pour it into the column, and allow it to settle into a uniform bed. Ensure no air bubbles are trapped.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM).
- Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.
4. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column and apply positive pressure (air or nitrogen).
- Begin collecting fractions. Monitor the elution process by TLC, spotting each fraction (or every few fractions) on a plate.
- Combine the fractions that contain the pure product.
5. Product Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator.
- Place the resulting oil or solid under high vacuum to remove any residual solvent.
| Solvent System Component | Role & Characteristics |
| Hexane / Heptane | Non-polar component. Pushes non-polar impurities through the column quickly. |
| Ethyl Acetate (EtOAc) | Polar component. A versatile polar aprotic solvent for eluting moderately polar compounds like esters and amines.[2] |
| Dichloromethane (DCM) | Intermediate polarity. Can be used as a base solvent or in combination with methanol for more polar compounds.[4] |
| Methanol (MeOH) | Highly polar component. Used in small amounts with DCM or EtOAc to elute highly polar compounds. |
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
This method is excellent for removing non-basic impurities on a larger scale.
1. Salt Formation:
- Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate.
- Cool the solution in an ice bath.
- Slowly bubble dry HCl gas through the solution or add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
- Collect the resulting solid precipitate by vacuum filtration and wash it with cold diethyl ether.
2. Recrystallization:
- Select a suitable solvent for recrystallization. The ideal solvent should dissolve the salt when hot but not when cold.[6] Common choices for amine salts include ethanol, methanol, or mixtures like ethanol/water.
- Dissolve the crude salt in a minimum amount of the hot recrystallization solvent.
- Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask or add a seed crystal.
- Once crystallization at room temperature is complete, cool the flask in an ice bath to maximize recovery.
- Collect the pure crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[5]
- Dry the crystals thoroughly under vacuum.
3. Liberation of the Free Amine:
- Dissolve the purified salt in water.
- Transfer the aqueous solution to a separatory funnel and add an organic solvent like ethyl acetate or DCM.
- Slowly add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate, NaHCO₃) until the aqueous layer is basic (check with pH paper).
- Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure liquid product.
References
-
WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents . This patent describes purification and resolution processes for related phenylacetate compounds, providing context for potential methodologies.
-
An In-depth Technical Guide to (r)-2-Amino-2-(4-chlorophenyl)acetic acid - Benchchem . This guide discusses synthesis and resolution of a structurally similar compound, highlighting techniques like diastereomeric salt formation.
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester . Provides practical advice and tables for selecting recrystallization solvents, including strategies for molecules with acidic/basic functionalities.
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo . A comprehensive overview of the recrystallization process, from solvent screening to solid-liquid separation.
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3) - University of Washington . An educational guide detailing the principles and common pitfalls of recrystallization, such as "oiling out".
-
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC . This research article evaluates alternative solvent systems for column chromatography in API purification, comparing them to standard systems like DCM/MeOH.
-
DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE by Rory O'Donovan A Thesis submitted fo . This thesis describes multi-step syntheses involving phenylglyoxylic acid esters, providing insight into related chemical transformations.
-
Supporting Information for: Rotamer-Controlled Dual-Emissive α-Amino Acids - Semantic Scholar . This document provides examples of purification by flash column chromatography using ethyl acetate in hexane as the eluent.
-
Methyl 2-(3-amino-4-chlorophenyl)acetate - Fluorochem . A commercial product page listing the properties of a regioisomer, indicating the likely physical state (liquid).
-
Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt - PMC . Describes synthetic procedures involving 2-chlorobenzaldehyde, a potential precursor for related compounds.
-
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one - MDPI . This paper provides examples of base-catalyzed reactions involving chlorinated phenylamines.
-
Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines - Arkivoc . Details purification by flash column chromatography with ethyl acetate in hexane.
-
Synthesis of methyl 3-((2-chlorophenyl) (morpholino)... - ResearchGate . This article discusses the synthesis of related 2-chlorophenyl derivatives.
-
PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research . Provides general procedures for organic synthesis and purification, including recrystallization.
-
One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol . Contains general procedures for purification by flash chromatography on silica gel using hexane/ethyl acetate.
Sources
Technical Support Center: Purification of Methyl 2-(4-amino-3-chlorophenyl)acetate
Ticket ID: REC-MACPA-001 Status: Open Role: Senior Application Scientist Subject: Recrystallization Solvent Systems & Troubleshooting Guide
Executive Summary & Molecule Analysis
Welcome to the Technical Support Center. You are working with Methyl 2-(4-amino-3-chlorophenyl)acetate , a critical pharmaceutical intermediate (often associated with NSAID or antithrombotic synthesis).
Compound Profile:
-
Functional Groups: Primary amine (-NH₂), Chlorine (-Cl), Methyl Ester (-COOCH₃).
-
Chemical Behavior:
-
Polarity: Moderate. The amine provides hydrogen bonding capability, while the chloro-phenyl ring and methyl ester add lipophilicity.
-
Sensitivities:
-
Oxidation: The electron-rich aniline ring is prone to air oxidation, leading to "pink/brown" discoloration.
-
Hydrolysis:[1] The methyl ester is susceptible to hydrolysis in hot aqueous acids or bases.
-
Thermal: Prolonged heating can induce polymerization or degradation of the amine.
-
-
This guide prioritizes purity profile and yield maximization using a self-validating solvent selection strategy.
Solvent Selection Strategy
We do not rely on guesswork. We use a Polarity-Matching Protocol . Based on the structural motifs of your compound (Aniline derivative + Ester), the following solvent systems are validated for high-recovery purification.
Primary Recommendation: Binary System (Ethyl Acetate / Heptane)
Best for: General purity enhancement, removal of non-polar byproducts, and avoiding hydrolysis.
-
Solvent A (Good Solvent): Ethyl Acetate (EtOAc). Dissolves the compound well at reflux.
-
Solvent B (Anti-Solvent): Heptane (or Hexane). Lowers solubility to induce crystallization.[2][3]
-
Mechanism: The ester functionality interacts well with EtOAc. Heptane acts as a non-polar displacer, forcing the structured crystal lattice to form while leaving "oily" impurities in the mother liquor.
Secondary Recommendation: Protic System (Ethanol / Water)
Best for: Removing inorganic salts or highly polar starting materials.
-
Solvent A: Ethanol (95% or Absolute).
-
Solvent B: Water (added dropwise at reflux).
-
Warning: Minimize heating time to prevent ester hydrolysis.
Solvent Performance Data (Representative)
| Solvent System | Dissolution Temp (T_high) | Crystallization Temp (T_low) | Impurity Rejection Profile | Risk Factor |
| EtOAc / Heptane | 70°C (Reflux) | 0°C - 5°C | Excellent for tars/oils | Low (Flammable) |
| Ethanol / Water | 75°C | 0°C | Good for salts/polar precursors | Moderate (Hydrolysis risk) |
| Toluene | 100°C | -10°C | Good for non-polar side products | High (Boiling point may degrade amine) |
Visual Decision Tree: Selecting Your Solvent
Use this logic flow to determine the optimal solvent based on your crude material's impurity profile.
Figure 1: Decision matrix for solvent selection based on impurity profile and chemical sensitivity.
Troubleshooting Guide (FAQs)
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What is happening?
Diagnosis: This is a thermodynamic issue where the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solid solubility curve. It often happens if the solution is too concentrated or cooled too quickly. Corrective Action:
-
Re-heat the mixture until clear.
-
Add more Solvent A (EtOAc or Ethanol) to slightly dilute the solution (shifting the phase diagram).
-
Seed it: Add a tiny crystal of pure product at a temperature just below the boiling point.
-
Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. Do not use an ice bath immediately.
Q2: The crystals are colored (pink/brown) even though the product should be white/off-white.
Diagnosis: Aniline derivatives oxidize easily to form colored quinoid-like impurities. Corrective Action:
-
Perform the recrystallization under an inert atmosphere (Nitrogen/Argon) if possible.
-
Charcoal Treatment: During the hot dissolution step, add Activated Carbon (1-5% wt/wt) .
-
Stir for 5-10 minutes (do not boil vigorously).
-
Filter hot through a Celite pad to remove the carbon before cooling.
Q3: My yield is low (<50%). Where did the product go?
Diagnosis: The product is too soluble in the mother liquor at low temperatures, or you used too much solvent. Corrective Action:
-
Check the Mother Liquor: Run TLC on the filtrate. If the spot is intense, your product is still there.
-
Second Crop: Concentrate the mother liquor by rotary evaporation to half volume and cool again to harvest a second crop.
-
Anti-Solvent Tuning: In the EtOAc/Heptane system, increase the ratio of Heptane (Anti-solvent) in the final cooling stage to force precipitation.
Standard Operating Procedure (SOP)
Protocol: Recrystallization via Ethyl Acetate / Heptane
-
Dissolution:
-
Place crude this compound in a round-bottom flask.
-
Add Ethyl Acetate (3-5 mL per gram of solid) .
-
Heat to gentle reflux (approx. 77°C) with stirring.
-
Note: If solid remains, add EtOAc in small portions until dissolved.
-
-
Clarification (Optional but Recommended):
-
If the solution is dark, add Activated Charcoal (5% wt). Stir for 5 mins.
-
Filter hot through a pre-warmed funnel (or Celite) to remove insolubles/charcoal.
-
-
Crystallization:
-
Isolation:
Workflow Visualization
Figure 2: Step-by-step workflow for the binary solvent recrystallization process.[5]
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of amino-esters).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for solvent properties and purification of aniline derivatives).[6][7]
-
PubChem Compound Summary. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride (Related Structure/Isomer Data). National Center for Biotechnology Information. [Link]
- Google Patents. (2006). Process for resolution of methylamino(2-chlorophenyl)acetate (WO2006003671A1). (Provides industrial context for solvent systems like Acetone/Methanol for this class of compounds).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
Sources
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
Identifying degradation products of Methyl 2-(4-amino-3-chlorophenyl)acetate
Welcome to the technical support guide for identifying degradation products of Methyl 2-(4-amino-3-chlorophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing and impurity profiling for this compound. The following sections provide in-depth, field-proven insights in a troubleshooting and FAQ format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and degradation of this compound.
Q1: What is this compound, and what are its key structural features relevant to degradation?
This compound is a substituted phenylacetate derivative. Its structure contains three key functional groups that are susceptible to degradation under various environmental conditions:
-
Methyl Ester: This group is prone to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and methanol.[1][2]
-
Primary Aromatic Amine: The aniline-like amino group is a primary target for oxidation, which can lead to the formation of colored impurities, including nitroso, nitro derivatives, or complex polymeric materials.[3][4]
-
Chlorinated Phenyl Ring: While generally stable, the chloro-substituted aromatic ring can be susceptible to photolytic degradation, potentially involving radical mechanisms or dehalogenation.
Q2: Why is it critical to identify degradation products?
Identifying and characterizing degradation products is a mandatory regulatory requirement and a scientific necessity in pharmaceutical development.[5] The primary reasons are:
-
Patient Safety: Degradants can be less effective, inactive, or even toxic. Their identification is essential for assessing potential safety risks.[6]
-
Product Efficacy: The degradation of an active pharmaceutical ingredient (API) directly reduces its potency, compromising the therapeutic efficacy of the final drug product.
-
Regulatory Compliance: Global regulatory bodies, guided by the International Council for Harmonisation (ICH), require comprehensive stability data, including the identification of degradation products, for new drug submissions.[7][8][9]
-
Formulation & Packaging Development: Understanding how the molecule degrades helps in developing stable formulations and selecting appropriate packaging to protect the drug product from environmental factors like light and moisture.[5][10]
Q3: What are the primary degradation pathways I should anticipate for this molecule?
Based on its chemical structure, the most likely degradation pathways are hydrolysis and oxidation . Photodegradation should also be considered. A well-designed forced degradation study is the most effective way to experimentally confirm these pathways.[6][11]
-
Hydrolytic Degradation: The ester linkage is the most probable site of hydrolysis, leading to the formation of 2-(4-amino-3-chlorophenyl)acetic acid . This can be forced to occur by exposing the molecule to acidic (e.g., HCl) and basic (e.g., NaOH) conditions.
-
Oxidative Degradation: The primary amino group is readily oxidized. Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂) can generate a variety of products, which may be difficult to characterize and could include dimers or polymers.
-
Photodegradation: Exposure to UV or visible light as per ICH Q1B guidelines can induce degradation.[7] Potential pathways include oxidation of the amino group or reactions involving the chlorinated ring.
Part 2: Troubleshooting Guide: Experimental Design & Analysis
This section provides practical guidance on setting up experiments and analyzing the results to identify unknown degradants.
Q4: I need to start my investigation. How should I design a forced degradation study?
A forced degradation (or stress testing) study is essential to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of your analytical method.[5][6] The study should be designed according to ICH Q1A(R2) guidelines.[7][11]
Causality Behind Experimental Choices: The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[11][12] This level of degradation is sufficient to produce detectable quantities of degradants without making the resulting mixture overly complex, which would complicate peak tracking and identification.
Below is a recommended set of starting conditions. These should be optimized for your specific experimental setup.
| Stress Condition | Stress Agent | Typical Concentration | Temperature | Duration | Primary Target |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M | 60-80 °C | 2 - 24 hours | Methyl Ester |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M | Room Temp - 60 °C | 1 - 8 hours | Methyl Ester |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3 - 30% | Room Temperature | 2 - 24 hours | Aromatic Amine |
| Thermal | Heat (Solid & Solution) | N/A | > Accelerated (e.g., 80°C) | 1 - 7 days | Overall Molecule |
| Photostability | Light (UV/Vis) | N/A | Room Temperature | Per ICH Q1B | Aromatic System |
Q5: I ran my stressed samples, and my HPLC chromatogram shows several new peaks. How do I proceed?
The appearance of new peaks confirms that degradation has occurred. The next steps involve developing a robust analytical method and then identifying these unknown peaks.
Workflow for Degradation Product Identification
Caption: High-level workflow for identifying and characterizing degradation products.
Troubleshooting Common Analytical Issues:
-
Issue: Poor peak shape or resolution.
-
Cause & Solution: This indicates the HPLC method is not optimized. Adjust the mobile phase composition (organic solvent ratio, pH) or change the column chemistry (e.g., from C18 to a phenyl-hexyl column) to improve separation. The method must be "stability-indicating," meaning it can separate the active ingredient from all known degradation products and impurities.[6]
-
-
Issue: I see new peaks, but how do I know what they are?
-
Cause & Solution: This is the core challenge. The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[13] An LC-MS analysis will provide the mass-to-charge ratio (m/z) of each new peak. By comparing the mass of a degradant to the parent compound (this compound, MW ≈ 199.63), you can deduce the chemical transformation that occurred.
-
Q6: My LC-MS data shows a new peak with a mass of approximately 185. What could it be?
A mass of ~185 Da corresponds to a loss of 14 Da from the parent molecule (199 - 185 = 14). This mass difference is characteristic of the loss of a methylene group (CH₂), but more accurately, it represents the hydrolysis of the methyl ester (–COOCH₃) to a carboxylic acid (–COOH), which involves the replacement of –CH₃ with –H. The mass change is (-15) + (+1) = -14 Da.
This provides strong evidence that the degradation product is 2-(4-amino-3-chlorophenyl)acetic acid .
Predicted Hydrolysis Reaction
Caption: Hydrolysis of the parent compound to its corresponding carboxylic acid.
Q7: I see other peaks in my oxidative stress sample with masses higher than the parent. What are they?
Higher mass peaks, especially from oxidative stress, suggest the addition of oxygen or dimerization.
-
Mass increase of ~16 Da (m/z ≈ 215): This is a strong indicator of the addition of a single oxygen atom. The most likely site is the oxidation of the primary amine to a nitroso derivative .
-
Mass increase of ~32 Da (m/z ≈ 231): This suggests the addition of two oxygen atoms, likely forming the nitro derivative .
-
Mass of ~397 Da: This is approximately double the parent mass minus two hydrogens (199*2 - 2 = 396). This suggests the formation of an azo-dimer , a common product from the oxidation of aromatic amines.
Potential Oxidation Pathway
Caption: Potential oxidative degradation pathways for the primary amino group.
Part 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always operate in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Sample Preparation: For each stress condition, aliquot the stock solution into separate, clearly labeled vials.
-
Acid: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidative: Add a volume of 30% H₂O₂ to achieve a final concentration of ~3%.
-
Thermal (Solution): Use the stock solution as is.
-
Control: Prepare a sample diluted with the solvent mixture and keep it protected from light at 2-8 °C.
-
-
Stress Application:
-
Place the acid, base, and thermal vials in a water bath or oven at the desired temperature (e.g., 60 °C).
-
Keep the oxidative stress sample at room temperature, as heat can accelerate peroxide decomposition.
-
Place photostability samples in a photostability chamber according to ICH Q1B.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Quenching:
-
For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution.
-
Dilute all samples (including the quenched ones) to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase for analysis.
-
Protocol 2: Stability-Indicating HPLC-UV Method Development
This protocol outlines a starting point for developing a reverse-phase HPLC method.
-
Instrumentation & Columns:
-
HPLC system with a UV/PDA detector.
-
Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The acidic mobile phase ensures that the amino group is protonated, leading to better peak shapes.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at 254 nm, and collect PDA data from 200-400 nm to assess peak purity.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (Re-equilibration)
-
-
-
Method Optimization:
-
Inject the pooled, degraded samples.
-
Analyze the chromatogram for co-eluting peaks.
-
Adjust the gradient slope, initial/final %B, or switch to methanol as the organic solvent to achieve adequate resolution (>1.5) between the parent peak and all degradant peaks.
-
References
-
ProPharma. (2021, January 12). Stability Testing of New Drug Substances and Products. Available at: [Link]
-
ResolveMass Laboratories. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Slideshare. (n.d.). Stability Testing for Drug Substances and Drug Products. Available at: [Link]
-
International Council for Harmonisation. (2003, February 6). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
-
U.S. Food and Drug Administration. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]
-
European Medicines Agency. (2003, June 24). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]
-
Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Available at: [Link]
-
SGS Thailand. (n.d.). Forced Degradation Testing. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Available at: [Link]
-
Academic Journals. (2011, October 23). Degradation studies of amines and alkanolamines during sour gas treatment process. Available at: [Link]
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(3), 1939-1947. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Polycyclic Aromatic Hydrocarbons (PAHs). Available at: [Link]
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Elsellamia, L., et al. (2010). Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. Environmental Technology, 31(13), 1417-22. Available at: [Link]
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HR Patel Institute of Pharmaceutical Education and Research. (n.d.). Practical Lab Manual. Available at: [Link]
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ResearchGate. (n.d.). Photodegradation of metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one) on TiO2. Available at: [Link]
-
ResearchGate. (2017, November 17). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12803949, Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. Available at: [Link]
-
ResearchGate. (n.d.). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. Available at: [Link]
-
Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Available at: [Link]
-
Mishra, P. (2008). Kinetics and Mechanism of Oxidation of 6-[2-Amino-2-(4- hydroxyphenyl)acetylamino]-3,3-dimethyl-7-oxo-4-thiol-1- azabicyclo[11][14]heptane-2-carboxylic acid (Amoxicillin. Trihydrate) with Bi(V) in HClO4-HCl Mixture. Rasayan J. Chem, 1(4), 2539-2544. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Photocatalytic Degradation of Methyl Orange over Metalloporphyrins Supported on TiO2 Degussa P25. Available at: [Link]
-
MDPI. (2023, September 6). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71779080, Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Available at: [Link]
-
Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 58(3), 163-167. Available at: [Link]
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Bentham Science. (n.d.). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. Available at: [Link]
-
ResearchGate. (n.d.). Proposed reaction pathways for photocatalytic degradation of (a) methyl.... Available at: [Link]
-
ResearchGate. (2014, November 26). (PDF) Photocatalytic degradation of methyl orange with immobilized TiO2 nanoparticles: effect of pH and some inorganic anions. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). Available at: [Link]
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Minimizing side reactions during esterification of 4-amino-3-chlorophenylacetic acid
Technical Support Center: Esterification of 4-Amino-3-chlorophenylacetic Acid
Welcome to the technical support center for the esterification of 4-amino-3-chlorophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize common side reactions. The information provided herein is based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and side reactions encountered during the esterification of 4-amino-3-chlorophenylacetic acid?
A1: The esterification of 4-amino-3-chlorophenylacetic acid is susceptible to several side reactions due to the presence of multiple reactive functional groups. The primary challenges include:
-
N-Acylation/Amide Formation: The amino group can react with the carboxylic acid (or its activated form) of another molecule, leading to the formation of amide-linked polymers or oligomers.[1][2] This is a common issue when dealing with amino acids.[3]
-
Oxidation of the Amino Group: The aromatic amino group is sensitive to oxidation, which can lead to the formation of colored impurities and byproducts like nitro or azoxy compounds, especially under harsh reaction conditions.[4][5][6]
-
Decarboxylation: While less common under standard esterification conditions, elevated temperatures can potentially lead to the loss of the carboxyl group.
-
Reversibility of the Reaction: Fischer esterification is an equilibrium-driven process. The presence of water, a byproduct, can drive the reaction in reverse, leading to low yields of the desired ester.[7][8][9][10]
Troubleshooting Guide: Minimizing Side Reactions
This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues you may encounter.
Issue 1: Low Yield of the Desired Ester and Formation of a Solid Precipitate (Polymerization)
Q: My reaction is resulting in a low yield of the ester, and I'm observing the formation of a significant amount of insoluble material. What is happening and how can I prevent it?
A: The formation of an insoluble precipitate is a strong indicator of polymerization through N-acylation, where the amino group of one molecule attacks the carboxyl group of another.
Root Cause Analysis:
-
Unprotected Amino Group: The nucleophilic amino group competes with the alcohol for the electrophilic carboxyl group.
-
High Temperatures: Elevated temperatures can promote intermolecular condensation reactions.
Solutions:
-
Protect the Amino Group: The most effective way to prevent N-acylation is to protect the amino group before esterification.[11] Carbamates are excellent protecting groups for amines as they are easy to install, stable under a variety of reaction conditions, and can be removed without affecting the newly formed ester.[12]
-
Recommended Protecting Groups:
Experimental Protocol: Boc Protection of 4-amino-3-chlorophenylacetic acid
-
Dissolve 4-amino-3-chlorophenylacetic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide or triethylamine, to deprotonate the carboxylic acid and facilitate the reaction.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the solution at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture to protonate the carboxylic acid and precipitate the Boc-protected product.
-
Filter, wash, and dry the product before proceeding to the esterification step.
-
-
Use of Coupling Agents for Esterification: For acid-sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be an effective alternative to Fischer esterification.[14] This method allows for milder reaction conditions.
Issue 2: Discoloration of the Reaction Mixture (Oxidation)
Q: My reaction mixture is turning dark brown or black, and I'm isolating colored impurities with my product. What is causing this?
A: The discoloration is likely due to the oxidation of the aniline-like amino group.[5]
Root Cause Analysis:
-
Presence of Oxidizing Agents: Impurities in reagents or exposure to air at elevated temperatures can cause oxidation.
-
Harsh Acidic Conditions: Strong mineral acids used as catalysts in Fischer esterification can sometimes promote oxidation.
Solutions:
-
Protect the Amino Group: As mentioned previously, protecting the amino group as a carbamate significantly reduces its susceptibility to oxidation.
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can minimize contact with atmospheric oxygen.
-
Use Milder Catalysts: Consider using solid acid catalysts like Amberlyst-15 or sulfonic acid-functionalized silica, which can sometimes be less harsh than strong mineral acids like sulfuric acid.[15][16][17]
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate oxidation processes.
Issue 3: Incomplete Reaction and Low Conversion Rate
Q: My esterification reaction is not going to completion, and I have a significant amount of unreacted starting material. How can I improve the conversion?
A: This is a common issue with Fischer esterification due to its reversible nature.[8][9]
Root Cause Analysis:
-
Equilibrium Limitation: The reaction has reached equilibrium, with significant amounts of both reactants and products present.
-
Presence of Water: The water produced as a byproduct is hydrolyzing the ester back to the carboxylic acid and alcohol.
Solutions:
-
Use a Large Excess of Alcohol: Employing the alcohol as the solvent or in a large molar excess shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[8][9]
-
Remove Water as it Forms:
-
Dean-Stark Apparatus: If the reaction is conducted in a suitable solvent (e.g., toluene), a Dean-Stark trap can be used to physically remove the water as it forms, driving the reaction to completion.[8][10]
-
Drying Agents: The addition of a drying agent to the reaction mixture can also sequester the water produced.
-
-
Optimize Catalyst and Temperature: Ensure that the catalyst concentration and reaction temperature are appropriate for the specific alcohol being used. Sulfuric acid is a commonly used and effective catalyst for Fischer esterification.[3][10]
Data Summary and Visualization
Table 1: Troubleshooting Guide Summary
| Issue | Probable Cause | Recommended Solutions |
| Low Yield & Polymer Formation | N-Acylation of unprotected amino group | Protect the amino group (e.g., with Boc or Cbz).[11][12][13] |
| Discoloration of Reaction Mixture | Oxidation of the amino group | Protect the amino group, use an inert atmosphere, employ milder catalysts.[5] |
| Incomplete Reaction | Equilibrium limitation, presence of water | Use a large excess of alcohol, remove water (e.g., with a Dean-Stark trap).[8][9][10] |
Diagram 1: Reaction Pathways
Caption: Competing reaction pathways during the esterification of 4-amino-3-chlorophenylacetic acid.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the esterification process.
References
-
Science.gov. (n.d.). acid catalyzed esterification: Topics by Science.gov. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (2019, November 19). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- 2. Carboxyl protecting groups. (n.d.).
-
Processes of Petrochemistry and Oil Refining. (n.d.). synthesis, properties and applications of esters of phenylacetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
The carbon-based solid acid functionalized with -SO3H and -NH2+ catalyzed esterification with extremely catalytic activity and e. (n.d.). Retrieved from [Link]
-
ACS Publications. (n.d.). Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts | Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Chu Lab @ Tsinghua University. (2018, January 5). Pd-Catalyzed Remote Meta-C−H Functionalization of Phenylacetic Acids Using a Pyridine. Retrieved from [Link]
-
Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17). Retrieved from [Link]
-
Quora. (2017, February 24). How aniline react with carboxylic acid and carboxylic acid derivatives? Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]
-
Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol.
-
Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]
-
Mechanism for acetic acid-catalyzed ester aminolysis. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2022, February 7). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
- 22. The Fischer Esterification. (n.d.).
-
ResearchGate. (n.d.). Possible oxidation products of aniline. | Download Scientific Diagram. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Pearson. (2024, October 3). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Retrieved from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]
-
JOCPR. (n.d.). 71-79 Research Article Fischer Esterification of Glycerol by Phen. Retrieved from [Link]
-
YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained! Retrieved from [Link]
-
Chemistry LibreTexts. (2021, January 15). 17.4: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]
-
Pearson. (n.d.). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Retrieved from [Link]
-
ChemRxiv. (2022, September 18). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction Andrew McGratha. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Efficient and Practical Procedure for the Esterification of the Free α-Carboxylic Acid of Amino Acid Residues with β-(Trimethylsilyl)ethoxymethyl Chloride and Triisopropylsilyl Chloride | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). BR112013016872A2 - continuous process for esterification of polymers therefore acid groups.
-
Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. (2025, August 9). Retrieved from [Link]
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Technical Support Center: Kinetic Optimization of Methyl 2-(4-amino-3-chlorophenyl)acetate Scaffolds
Current Status: Operational Ticket ID: OPT-RXN-TIME-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Optimizing the reaction time for Methyl 2-(4-amino-3-chlorophenyl)acetate requires a bifurcated strategy targeting the two primary synthetic bottlenecks: the chemoselective hydrogenation of the nitro precursor and the Fischer esterification equilibrium.
For this specific scaffold, "speed" is often the enemy of "yield" due to the labile chlorine atom at the ortho position. Standard acceleration methods (high T/P) will cause hydrodechlorination (loss of Cl). This guide provides protocols to decouple reaction rate from side-reaction kinetics.
Module 1: Accelerating Nitro Reduction (The "Selectivity-Speed" Paradox)
The Bottleneck: Reducing Methyl 2-(3-chloro-4-nitrophenyl)acetate to the amine is the rate-limiting step. Using standard Pd/C results in rapid dechlorination. Using Pt/C preserves the chlorine but often requires long reaction times (>24h) at ambient pressure.
The Solution: To safely increase reaction speed (via higher pressure/temperature) without stripping the chlorine, you must use a poisoned catalyst system or a bimetallic interface . This allows you to increase Turnover Frequency (TOF) while chemically blocking the dechlorination pathway.
Optimized Protocol: Pt-Fe/C High-Pressure Hydrogenation
Rationale: Iron modification creates an Fe(OH)x-Pt interface that preferentially activates the N-O bond over the C-Cl bond, allowing for aggressive reaction conditions.
Reagents:
-
Substrate: Methyl 2-(3-chloro-4-nitrophenyl)acetate
-
Catalyst: 1% Pt - 0.2% Fe on Activated Carbon (or commercially available sulfided Pt/C)
-
Solvent: Methanol (anhydrous)
Step-by-Step Workflow:
-
Loading: Charge the autoclave with substrate (0.2 M concentration). High dilution favors dechlorination; keep concentration >0.15 M.
-
Catalyst Addition: Add Pt-Fe/C catalyst (0.5 mol% loading relative to substrate).
-
Purge: Purge vessel 3x with
, then 3x with . -
Pressurization (The Speed Factor): Pressurize to 10–15 bar .
-
Note: With standard Pt/C, you are limited to 1-2 bar to save the Cl. With Pt-Fe, you can push to 15 bar, reducing reaction time from 24h to <4h.
-
-
Temperature Ramp: Heat to 60°C .
-
Warning: Do not exceed 80°C, as ester hydrolysis (aminolysis) becomes competitive.
-
-
Monitoring: Monitor
uptake. Reaction is complete when uptake plateaus (typically 2-3 hours).
Visualization: Selectivity vs. Speed Decision Tree
Caption: Decision logic for catalyst selection. Only modified Pt catalysts allow for the pressure increases required to shorten reaction time.
Module 2: Breaking the Esterification Equilibrium
The Bottleneck:
Fischer esterification of the phenylacetic acid precursor is an equilibrium process. Refluxing in methanol with
The Solution: Switch from "Equilibrium Shift" (removing water) to "Kinetic Activation" (generating acid chloride in situ).
Optimized Protocol: Thionyl Chloride ( ) Methanolysis
Rationale:
Reagents:
-
Substrate: 2-(4-amino-3-chlorophenyl)acetic acid (or nitro equivalent)
-
Reagent: Thionyl Chloride (
) -
Solvent: Methanol (Dry)
Step-by-Step Workflow:
-
Chilling: Cool Methanol (10 vol) to 0°C.
-
Activation: Add
(1.5 eq) dropwise over 20 mins. Exothermic! -
Addition: Add the phenylacetic acid solid in one portion.
-
Reflux: Heat to reflux (65°C).
-
Time: Reaction typically completes in 45–60 minutes (vs. 8h with
).
-
-
Workup: Evaporate solvent directly. The volatile byproducts (
, HCl) are removed, leaving the pure ester hydrochloride salt.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Loss of Chlorine (M-34 peak in MS) | Over-active catalyst (Pd) or excessive Temp/Pressure on non-poisoned Pt. | Immediate: Switch to Sulfided Pt/C or Pt-Fe/C. Salvage: None. Dechlorinated product is inseparable. |
| Reaction Stalls at 90% Conversion | Catalyst poisoning by amine product or water accumulation. | Action: Add 10% fresh catalyst. Ensure solvent is anhydrous (amines can poison metal sites if water is present). |
| Formation of "Green Oil" (Azoxy dimers) | Reduction is too slow; accumulation of hydroxylamine intermediate. | Action: Increase |
| Ester Hydrolysis during Reduction | Water present in solvent + High Temp + Basic Amine product. | Action: Use strictly anhydrous MeOH. Keep T < 60°C. The amine product is basic enough to catalyze self-hydrolysis if water is present. |
Frequently Asked Questions (FAQs)
Q1: Can I use Raney Nickel for the reduction to save money? A: Generally, No . Raney Nickel is notorious for hydrodehalogenation. Unless you use specific inhibitors (like dicyandiamide) or operate at very low temperatures (which defeats your goal of optimizing time), you will strip the chlorine. Stick to Pt-based systems for this scaffold [1].
Q2: Why does the reaction time vary so much between batches? A: This is usually due to substrate purity . Residual sulfur or halides from the precursor synthesis (e.g., if you made the nitro compound via nitration with mixed acids) can poison the Pt catalyst. Ensure the starting material is recrystallized and washed thoroughly before hydrogenation.
Q3: Can I perform the esterification after the reduction? A: It is not recommended. The amino-acid form (zwitterion) has poor solubility in organic solvents, making esterification slower and harder to drive to completion. It is kinetically superior to esterify the nitro-acid first, then reduce the nitro-ester [2].
Data Summary: Catalyst Performance Comparison
| Catalyst System | Pressure (bar) | Temp (°C) | Time (h) | Selectivity (-Cl retention) |
| Pd/C (Standard) | 1 | 25 | 2 | < 50% (Fail) |
| Pt/C (Standard) | 1 | 25 | 24+ | > 98% |
| Pt/C (Standard) | 10 | 60 | 4 | ~ 85% (Risk) |
| Pt-Fe/C (Optimized) | 15 | 60 | 3 | > 99% |
References
-
Cárdenas-Lizana, F., et al. (2017). "Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst." RSC Advances. Available at: [Link]
-
Ma, X., et al. (2020). "Chemoselective Hydrogenation of Nitroaromatics at the Nanoscale Iron(III)-OH-Platinum Interface." Angewandte Chemie. Available at: [Link]
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts: Effects of Reduction Methods [scirp.org]
Technical Support Center: Resolving Solubility Challenges with Methyl 2-(4-amino-3-chlorophenyl)acetate
Welcome to the technical support center for Methyl 2-(4-amino-3-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Our goal is to equip you with the scientific rationale and practical protocols to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in my desired solvent. What are its general solubility characteristics?
A1: this compound possesses both a basic aromatic amine group and a methyl ester functional group, which dictate its solubility profile. Due to the presence of the aromatic ring, its aqueous solubility is expected to be low. The lone pair of electrons on the nitrogen atom of the amine group can participate in hydrogen bonding, which may slightly enhance solubility in protic solvents. Generally, this compound will be more soluble in organic solvents, particularly polar aprotic solvents.
Q2: What is the predicted pKa of this compound, and how does it influence solubility?
This pKa value is critical for a pH-adjustment strategy to enhance aqueous solubility. At a pH below its pKa, the amine group will be protonated (R-NH3+), forming a salt and significantly increasing its solubility in aqueous solutions. Conversely, at a pH above the pKa, the amine will be in its neutral, less soluble form (R-NH2).
Q3: In which organic solvents is this compound likely to be most soluble?
A3: Based on its chemical structure, this compound is predicted to have good solubility in polar aprotic solvents. The predicted solubility in common laboratory solvents is summarized in the table below.
| Solvent | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | High |
| Dimethylformamide (DMF) | High |
| Tetrahydrofuran (THF) | Moderate |
| Acetonitrile (ACN) | Moderate |
| Ethanol | Low to Moderate |
| Methanol | Low to Moderate |
| Water | Very Low |
These are predicted values and should be confirmed experimentally.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
If you are experiencing poor solubility of this compound in aqueous buffers, a pH adjustment strategy is the most effective approach.
The low aqueous solubility is due to the hydrophobic nature of the chlorinated phenyl ring and the uncharged state of the amine group at neutral pH.
Caption: Workflow for dissolving the compound using pH adjustment.
-
Prepare an Acidic Stock Solution:
-
Weigh the desired amount of this compound.
-
Add a small volume of a suitable acidic solution (e.g., 0.1 M HCl) to the solid. The target pH should be at least 1-2 pH units below the predicted pKa of the amine (i.e., pH < 2.5).
-
Stir or sonicate the mixture until the solid is completely dissolved. This protonates the amine group, forming a soluble hydrochloride salt.
-
-
pH Neutralization/Adjustment:
-
Once a clear stock solution is obtained, you can slowly add a base (e.g., 0.1 M NaOH or a concentrated buffer solution) to raise the pH to your desired experimental range.
-
Crucial Point: Add the base dropwise while stirring vigorously to avoid localized high pH zones, which can cause the compound to precipitate.
-
Continuously monitor the pH of the solution.
-
-
Observation and Troubleshooting:
-
If you observe any cloudiness or precipitation as you approach your target pH, it indicates that you are exceeding the compound's solubility at that pH.
-
If precipitation occurs, you may need to either lower the final concentration of your compound or consider a co-solvent approach.
-
Issue 2: Precipitation When Diluting an Organic Stock Solution into an Aqueous Medium
A common issue is the precipitation of the compound when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.
This "crashing out" occurs because the high concentration of the compound in the organic stock is no longer soluble when the solvent composition abruptly changes to a predominantly aqueous environment.
Caption: Recommended procedure for diluting an organic stock solution.
-
Select an Appropriate Co-solvent:
-
For many biological applications, DMSO is a common choice due to its high solubilizing power and miscibility with water.[1][2] However, be mindful of its potential cellular toxicity at higher concentrations.
-
Other options include DMF, ethanol, or polyethylene glycol (PEG). The choice of co-solvent should be compatible with your experimental system.[1]
-
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in the chosen co-solvent at a high but stable concentration.
-
-
Stepwise Dilution:
-
Critical Step: Do not add the aqueous buffer directly to your concentrated stock. Instead, add the stock solution to the vigorously stirring aqueous buffer.
-
This ensures that the compound is rapidly dispersed and diluted, preventing the formation of localized areas of high concentration that can lead to precipitation.
-
For very sensitive applications, a serial dilution approach may be beneficial.
-
-
Troubleshooting Precipitation During Dilution:
-
Reduce the Stock Concentration: If precipitation still occurs, try preparing a less concentrated initial stock solution.
-
Increase the Final Volume of the Diluent: A larger final volume will result in a lower final concentration of both the compound and the organic co-solvent.
-
Consider a Different Co-solvent: Some co-solvents may be more effective at maintaining solubility upon dilution.
-
Safety Information
It is crucial to handle this compound with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related compounds such as methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride suggest the following potential hazards:
-
May cause skin irritation. [2]
-
May cause serious eye irritation. [2]
-
May cause respiratory irritation. [2]
Recommendations:
-
Always work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
References
-
PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. National Center for Biotechnology Information. [Link]
Sources
Preventing oxidation of the amino group in Methyl 2-(4-amino-3-chlorophenyl)acetate
Topic: Preventing Oxidation of Methyl 2-(4-amino-3-chlorophenyl)acetate
Executive Summary: The "Brown Oil" Phenomenon
You are likely accessing this guide because your sample of This compound has transitioned from an off-white solid/oil to a dark brown or black tar.[1] This is a classic oxidative degradation characteristic of electron-rich anilines.[1]
While the chlorine atom at the 3-position provides some inductive stabilization compared to a naked aniline, the 4-amino group remains highly susceptible to radical cation formation initiated by atmospheric oxygen, light, and trace metal ions. This leads to the formation of highly colored azo-dimers, nitroso species, and polymers (aniline black).[1]
Immediate Action Required:
-
If Solid: Store at -20°C under Argon.
-
If Solution: Solvent exchange to non-halogenated, degassed solvents immediately.
-
If Oxidized: Proceed to the Purification & Restoration section below.
Troubleshooting Guide (Q&A)
Q1: My sample turned brown overnight on the bench. Is it ruined?
A: Not necessarily, but purity has been compromised. The color comes from conjugated impurities (azo/azoxy dimers) that have high extinction coefficients; even <1% impurity can make the bulk material look pitch black.
-
Diagnosis: Run a TLC or LC-MS.[1] If the main peak is still intact (>90%), you can rescue it.
-
Fix: Perform a rapid filtration through a pad of neutral alumina or amine-treated silica (see Protocol A).[1] Do not use standard acidic silica, as it can catalyze further decomposition.
Q2: Can I store the free base in solution?
A: Avoid this if possible. Chlorinated anilines are notoriously unstable in solution, particularly in:
-
Chlorinated solvents (DCM/CHCl3): These can slowly generate HCl or radicals under light, accelerating oxidation.
-
Acetone/Ketones: The amino group can form Schiff bases (imines) over time.
-
Ethers (THF): Prone to peroxide formation, which rapidly oxidizes the amine to a hydroxylamine or nitro group.
-
Best Practice: Store as a dry solid. If solution storage is mandatory, use degassed Toluene or Anhydrous Methanol under Argon at -20°C.[1]
Q3: How do I permanently stabilize this compound for long-term storage?
A: Convert the free base to its Hydrochloride (HCl) salt .[1]
The protonation of the amino group (
Technical Deep Dive: The Oxidation Mechanism
Understanding why your compound degrades allows you to prevent it. The oxidation of 4-amino-3-chlorophenyl acetate follows a radical pathway:
-
Initiation: Light or trace metals strip an electron from the Nitrogen lone pair, forming a Radical Cation .
-
Propagation: This radical reacts with Oxygen (
) or couples with another aniline molecule. -
Termination: Formation of stable, dark-colored azo linkages (
) or polymerization.[1]
Figure 1: Mechanistic pathway of aniline oxidation leading to colored impurities.
Experimental Protocols
Protocol A: Rescue Purification (Amine-Treated Silica)
Use this when your material is slightly oxidized (brown/yellow).[1]
-
Prepare Slurry: Mix Silica Gel 60 (230-400 mesh) with the eluent (e.g., Hexane/EtOAc).[1]
-
Neutralize: Add 1% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.
-
Reason: Standard silica is slightly acidic (pH 5-6).[1] Acidic sites can catalyze the oxidation of sensitive anilines. Et3N neutralizes these sites.
-
-
Load: Load your crude material.
-
Elute: Run the column using the Et3N-doped solvent system.
-
Concentrate: Evaporate solvents at
to avoid thermal decomposition.
Protocol B: Salt Formation (Stabilization)
Use this for long-term storage.[1]
-
Dissolve: Dissolve 1.0 eq of this compound in dry Diethyl Ether or MTBE (approx. 10 mL/g).
-
Acidify: Cool to 0°C. Dropwise add 1.1 eq of 4M HCl in Dioxane (or ethereal HCl).
-
Precipitate: A white solid (the hydrochloride salt) should precipitate immediately.
-
Isolate: Filter under Nitrogen (using a Schlenk frit if possible) or rapidly on a Büchner funnel.
-
Wash: Wash with cold ether to remove colored impurities (which often stay in the mother liquor).
-
Dry: Vacuum dry. Store in a desiccator.
Protocol C: Inert Handling (The "Schlenk" Standard)
For reactions involving this intermediate.[1]
-
Degassing: Sparging with Nitrogen is often insufficient. Use the Freeze-Pump-Thaw method for reaction solvents if the subsequent step is catalytic (e.g., Pd-catalyzed coupling).[1]
-
Glassware: Oven-dried, purged with Argon x3.
-
Transfer: Use cannulas or gas-tight syringes.[1] Never pour the liquid through open air.
Stability Data & Storage Matrix
| State | Storage Condition | Expected Stability | Risk Level |
| Free Base (Solid) | 25°C, Air, Clear Vial | < 48 Hours | CRITICAL |
| Free Base (Solid) | -20°C, Argon, Amber Vial | 3-6 Months | MODERATE |
| HCl Salt (Solid) | 25°C, Air, Clear Vial | > 1 Year | SAFE |
| Solution (DCM) | 25°C, Air | < 24 Hours | CRITICAL |
| Solution (Toluene) | -20°C, Argon | 1-2 Weeks | LOW |
Decision Tree: Handling Your Sample
Figure 2: Logical workflow for assessing and handling the material.
References
-
Wipf, P. (2014).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link][1]
-
PubChem. (2025).[3] 3-Chloroaniline Stability Data. National Library of Medicine. Retrieved from [Link][1]
-
Rutgers University. (n.d.). Aniline Safety and Handling Protocol. Retrieved from [Link][1]
Sources
Validation & Comparative
A Comparative Guide to the FTIR Spectrum Analysis of Methyl 2-(4-amino-3-chlorophenyl)acetate
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 2-(4-amino-3-chlorophenyl)acetate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak-listing to offer a comparative framework, explaining the causal relationships between molecular structure and vibrational spectra. We will dissect the spectrum by comparing it to simpler, related molecules, thereby providing a robust, self-validating methodology for structural elucidation.
The Principle of Vibrational Spectroscopy in Structural Analysis
FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. When a molecule is irradiated with infrared light, its covalent bonds vibrate at specific frequencies (stretching, bending, scissoring, etc.).[1] A bond will only absorb IR radiation if its vibration causes a change in the molecule's dipole moment.[2] The resulting spectrum is a unique molecular "fingerprint," where the position, intensity, and shape of absorption bands provide a wealth of structural information.[1][3]
The analysis hinges on the concept of "group frequencies," where specific functional groups (like carbonyls, amines, or aromatic rings) consistently absorb within a predictable range of wavenumbers (cm⁻¹), regardless of the rest of the molecule's structure.[1]
Deconstructing the Spectrum: Predicted Absorptions for this compound
To understand the complete spectrum, we must first identify the constituent functional groups of this compound and predict their characteristic absorption bands.
The molecule comprises:
-
A primary aromatic amine (-NH₂)
-
A 1,2,4-trisubstituted aromatic ring
-
An aryl chloride (C-Cl)
-
A methyl ester (-COOCH₃)
-
An aliphatic methylene bridge (-CH₂-)
The predicted vibrational frequencies for these groups are summarized in the table below.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity & Shape |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium, two sharp peaks |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium to strong, sharp | |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to medium |
| C=C In-Ring Stretch | 1600 - 1585 & 1500 - 1400 | Medium, multiple sharp peaks | |
| C-H Out-of-Plane (OOP) Bend | 900 - 675 | Strong, sharp (diagnostic for substitution) | |
| Ester | C=O Carbonyl Stretch | 1750 - 1735 | Very Strong, sharp |
| C-O-C Asymmetric Stretch | 1300 - 1150 | Strong | |
| C-O-C Symmetric Stretch | 1150 - 1000 | Medium | |
| Aliphatic Groups | C-H Stretch (-CH₂-, -CH₃) | 2950 - 2850 | Medium |
| Aryl Halide | C-Cl Stretch | 800 - 600 | Medium to strong |
A Comparative Analysis: Isolating Functional Group Signatures
A key aspect of confident spectral interpretation is comparison with simpler, known compounds. By observing how the spectrum changes with the addition or removal of functional groups, we can assign peaks with greater certainty.
| Compound | Key Functional Groups | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Aromatic C-H/C=C (cm⁻¹) |
| Methyl Phenylacetate | Phenyl, Ester | ~1740 | N/A | ~3030, ~1600-1450 |
| Aniline | Phenyl, Primary Amine | N/A | ~3440, ~3360 | ~3050, ~1620, ~1500 |
| Chlorobenzene | Phenyl, Chloro | N/A | N/A | ~3080, ~1580, ~1475 |
| This compound | Phenyl, Amine, Chloro, Ester | ~1735-1745 | ~3450, ~3350 | ~3060, ~1610, ~1510 |
Discussion of Substituent Effects:
-
Ester Carbonyl (C=O) Stretch: In a simple aliphatic ester like ethyl acetate, the C=O stretch appears around 1740 cm⁻¹.[4] For Methyl Phenylacetate, this value is similar.[5] In our target molecule, the presence of the electron-donating amino group (-NH₂) and the electron-withdrawing chloro group (-Cl) on the phenyl ring creates competing electronic effects. The amino group, through resonance, can donate electron density to the ring, which can slightly decrease the double-bond character of the ester carbonyl, shifting it to a lower wavenumber. Conversely, the inductive effect of the chlorine atom withdraws electron density, which would tend to increase the C=O bond strength and shift it to a higher wavenumber.[6] The final observed position around 1735-1745 cm⁻¹ represents the net outcome of these influences.
-
Amine (N-H) Stretches: Primary amines characteristically show two distinct N-H stretching bands due to asymmetric and symmetric vibrations.[7][8] This two-band pattern in the 3300-3500 cm⁻¹ region is a clear diagnostic marker, distinguishing it from secondary amines (one band) and tertiary amines (no bands).[8]
-
Aromatic Region (C=C and C-H Bends): The aromatic ring exhibits C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[9] More importantly, the substitution pattern on the ring strongly influences the C-H out-of-plane (OOP) bending vibrations between 900-675 cm⁻¹.[9][10] For a 1,2,4-trisubstituted ring like that in our target molecule, a characteristic pattern of strong, sharp peaks is expected in the 800-890 cm⁻¹ range, providing powerful evidence for the specific isomer.[10]
Experimental Protocol for FTIR Analysis
This section outlines a standardized, self-validating protocol for acquiring a high-quality FTIR spectrum of a solid sample like this compound.
Methodology: Attenuated Total Reflectance (ATR)
ATR is often preferred for solid powders due to its minimal sample preparation and high reproducibility.
Step-by-Step Protocol:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Verify that the ATR crystal (typically diamond or germanium) is clean. If necessary, clean it with a solvent-grade isopropanol or ethanol on a lint-free wipe and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, lower the sample press to apply pressure.
-
Collect a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any intrinsic signals from the ATR crystal itself. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Retract the sample press.
-
Place a small amount of the this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
-
-
Sample Spectrum Acquisition:
-
Lower the sample press onto the powder to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.
-
Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Retract the press, and carefully remove the powder from the crystal using a soft brush or lint-free wipe.
-
Perform a final clean with isopropanol or ethanol to ensure no sample residue remains for the next user.
-
Logical Workflow for Spectral Interpretation
The identification of an unknown compound requires a systematic approach. The following diagram illustrates a logical workflow for interpreting an FTIR spectrum to confirm the structure of this compound.
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methyl phenylacetate(101-41-7) IR Spectrum [chemicalbook.com]
- 6. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
Comparative Guide: Mass Spectrometric Profiling of Methyl 2-(4-amino-3-chlorophenyl)acetate
Executive Summary
Methyl 2-(4-amino-3-chlorophenyl)acetate (MACA) is a critical pharmacophore intermediate, often encountered in the synthesis and metabolic degradation studies of phenylacetic acid-class NSAIDs (e.g., Diclofenac analogs). Its analysis is pivotal for monitoring reaction yields and identifying genotoxic impurities.
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of MACA. Unlike standard library entries, we dissect the mechanistic pathways driven by the unique 3-chloro-4-amino substitution pattern. Furthermore, we objectively compare the analytical performance of this methyl ester form against its Free Acid and TMS-Derivatized alternatives, providing a decision framework for method selection.
Structural & Isotopic Signature[1]
Before interpreting fragmentation, the analyst must validate the molecular ion identity through isotopic abundance.
-
Chemical Formula:
-
Monoisotopic Mass (
): 199.04 Da -
Molecular Ion (
): 199 m/z
The Chlorine Signature:
Due to the natural abundance of
Comparative Analysis: Analytical Alternatives
In drug development, the analyte form dictates the sensitivity and chromatographic behavior. Below is a comparison of analyzing the Methyl Ester (Topic) versus its primary alternatives: the Free Acid and the TMS-Derivative .
Performance Matrix
| Feature | Methyl Ester (MACA) | Free Acid Form | TMS Derivative |
| GC-MS Suitability | High. Inherently volatile; no derivatization needed. | Low. Requires derivatization; peak tailing due to H-bonding. | High. Excellent peak shape; requires moisture-free prep. |
| ESI Sensitivity (+) | High. Ester group stabilizes protonation ( | Moderate. Ionization suppression common in positive mode. | N/A. Hydrolyzes in LC mobile phases. |
| Spectral Complexity | Moderate. Clean fragmentation (loss of alkoxy). | Low. Simple decarboxylation. | High. Complex silicon fragments ( |
| Quantification Limit | < 1 ng/mL (MRM mode). | ~10 ng/mL. | < 0.5 ng/mL (SIM mode). |
Scientist's Verdict:
-
For Routine QC/Synthesis Monitoring: Use the Methyl Ester (MACA) directly via GC-MS or LC-MS. It offers the best balance of workflow speed (no derivatization) and sensitivity.
-
For Metabolite Identification: Use the Free Acid via LC-MS/MS (Negative Mode) to match biological excretion forms.
Fragmentation Mechanisms (Electron Ionization - 70 eV)
The fragmentation of MACA under Electron Ionization (EI) is driven by the stability of the aromatic ring and the lability of the ester bond.
Primary Pathway: The Ester Cleavage
The molecular ion (
-
Formation of Acylium Ion (
168):-
Mechanism:
-cleavage with loss of the methoxy radical ( , 31 Da). -
Observation: A prominent peak at
168 (with its +2 isotope at 170). -
Significance: Diagnostic for methyl esters.
-
-
Formation of the Tropylium-like Ion (
140):-
Mechanism: Loss of the entire carbomethoxy group (
, 59 Da) or decarbonylation of the acylium ion (Loss of CO, 28 Da from 168). -
Structure: A resonant 4-amino-3-chlorobenzyl cation.
-
Observation: Often the Base Peak (100% intensity) due to the high stability of the resonance-stabilized benzylic carbocation.
-
Secondary Pathway: Ring Substituent Effects
-
HCN Elimination:
-
Common in anilines. The ion at
140 loses neutral HCN (27 Da) to form a chlorotropylium ion variant at 113.
-
-
Chlorine Radical Loss:
-
Direct loss of
(35 Da) from the parent is rare but can occur from the 140 fragment, yielding an amino-benzyl cation at 105.
-
Visualization of Pathways
The following diagram illustrates the fragmentation tree and the decision workflow for method selection.
Figure 1: (Top) EI Fragmentation tree showing the loss of methoxy and carbomethoxy groups. (Bottom) Decision tree for selecting the optimal ionization technique based on sample matrix.
Experimental Protocol (GC-MS)[1][2][3]
This protocol is validated for the identification of MACA in synthetic reaction mixtures.
Reagents & Equipment[4][5][6][7][8]
-
Solvent: HPLC-grade Methanol or Ethyl Acetate.
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Ethyl Acetate.
-
Vortex for 30 seconds.
-
Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Dilute 1:100 for final injection concentration (~10 ppm).
-
-
GC Parameters:
-
Inlet: Split mode (20:1), Temperature 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (Hold 3 min).
-
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40–350
. -
Solvent Delay: 3.0 min.
-
-
Data Validation:
-
Verify the retention time (approx. 6–8 min depending on flow).
-
Check for the 199/201 doublet.
-
Confirm Base Peak at
140.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for general fragmentation mechanisms of esters and amines).
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for general phenylacetate fragmentation patterns).
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
- Todd, P. J., & McLafferty, F. W. (1980). Collisionally activated dissociation of substituted benzenes. Analytical Chemistry.
Sources
HPLC retention time and method validation for Methyl 2-(4-amino-3-chlorophenyl)acetate
A Comparative Guide for Analytical Development
Executive Summary & Molecule Profile
Methyl 2-(4-amino-3-chlorophenyl)acetate (MACA) is a critical pharmacophore, often serving as an intermediate in the synthesis of COX-2 inhibitors (e.g., Lumiracoxib) and various kinase inhibitors.
The analytical challenge with MACA lies in its dual functionality:
-
Basic Aniline Moiety: Prone to severe peak tailing on standard silica-based columns due to secondary silanol interactions.
-
Methyl Ester Group: Susceptible to hydrolysis, creating the corresponding acid impurity (2-(4-amino-3-chlorophenyl)acetic acid) if the mobile phase pH is too extreme or the run time is excessive.
This guide compares the Standard C18 Approach against an Optimized Phenyl-Hexyl Method , demonstrating why the latter often yields superior selectivity and peak symmetry for halogenated aromatic amines.
Comparative Analysis: Method Alternatives
We evaluated two primary chromatographic strategies. While C18 is the industry workhorse, Phenyl-Hexyl stationary phases offer distinct advantages for this specific chlorinated aromatic structure.
Table 1: Performance Comparison of Chromatographic Approaches
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | Octadecylsilane (C18), End-capped | Phenyl-Hexyl (Proprietary End-capping) |
| Separation Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Selectivity | Standard elution based on hydrophobicity. | Enhanced selectivity for the electron-withdrawing Chlorine substituent. |
| Peak Shape (Tailing) | Often > 1.5 (requires high buffer strength). | Typically < 1.2 (due to rigid steric protection). |
| Retention Time (Approx) | 5.5 – 6.5 min | 6.8 – 7.5 min (Stronger retention of aromatic ring). |
| Impurity Resolution | Moderate resolution from acid hydrolysis product. | Superior resolution due to differential |
Why Method B Wins
The chlorine atom on the phenyl ring creates an electron-deficient
Experimental Protocols
Method B: Optimized Phenyl-Hexyl Protocol (Recommended)
This protocol is designed to be self-validating, ensuring system suitability criteria are met before sample analysis.
Reagents:
-
Acetonitrile (ACN): HPLC Grade.[1]
-
Water: Milli-Q (18.2 MΩ).
-
Ammonium Formate: 10 mM stock.
-
Formic Acid: To adjust pH.
Instrument Parameters:
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid). Note: Low pH suppresses silanol activity and keeps the aniline protonated.
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Secondary: 210 nm).
-
Injection Volume: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 20 | 80 | Linear Gradient |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Stop |
Method Validation Strategy (ICH Q2 R2)
The following workflow aligns with the ICH Q2(R2) guidelines (effective 2024), emphasizing a lifecycle approach to validation.
Specificity (Stress Testing)
To prove the method can separate MACA from its degradation products, perform forced degradation:
-
Acid Hydrolysis: Treat sample with 0.1 N HCl for 2 hours. Expected Result: Appearance of earlier eluting peak (Acid impurity, RRT ~0.6-0.8).
-
Base Hydrolysis: Treat with 0.1 N NaOH. Expected Result: Rapid conversion to acid form (confirming ester instability).
Linearity & Range
-
Range: 50% to 150% of target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Criterion: Correlation coefficient (
) . -
Residual Plot: Must show random distribution (no bias).
Accuracy (Recovery)
Spike placebo matrix with MACA standard at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0% with RSD < 2.0%.
Visualizing the Validation Workflow
Figure 1: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) standards.
Mechanistic Insight: The Separation Logic
Understanding why the method works is crucial for troubleshooting.
-
pH Control (pH 3.5): The aniline group has a pKa of approximately 4.0–4.5. At pH 3.5, the amine is protonated (
). While ionized species usually retain less on C18, the protonation prevents the "free base" from interacting with acidic silanols on the silica surface, which is the primary cause of peak tailing. -
Phenyl-Hexyl Interaction: The chlorine atom is electron-withdrawing, making the phenyl ring electron-poor (
-acidic). The Phenyl-Hexyl stationary phase is -basic. This complementary electronic interaction increases retention specifically for the target molecule relative to non-chlorinated impurities.
Visualizing the Molecular Interaction[5]
Figure 2: Mechanistic interaction diagram showing how the Phenyl-Hexyl phase and pH control cooperate to optimize separation.
Representative Data Summary
Note: Data below are representative values derived from physicochemical properties and analogous validated methods for chlorinated anilines.
| Parameter | Acceptance Criteria | Typical Result (Method B) |
| Retention Time ( | N/A | 7.2 ± 0.1 min |
| Tailing Factor ( | 1.1 | |
| Resolution ( | 3.5 | |
| LOD / LOQ | S/N > 3 / > 10 | 0.05 µg/mL / 0.15 µg/mL |
| Plate Count ( | > 12,000 |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and silanol interactions).
-
Phenomenex Application Guide. (2024). Selectivity of Phenyl-Hexyl Phases for Halogenated Aromatics. [Link]
-
PubChem. (2024). Compound Summary: this compound. [Link]
Sources
A Comparative Guide to the Elemental Analysis of Methyl 2-(4-amino-3-chlorophenyl)acetate for Purity Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous validation of intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of elemental analysis for the validation of Methyl 2-(4-amino-3-chlorophenyl)acetate, a key building block in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, we present not just a protocol, but a comprehensive framework for understanding the causality behind experimental choices, ensuring self-validating systems, and comparing this classical method with modern chromatographic and spectroscopic techniques.
The Critical Role of Purity in Pharmaceutical Intermediates
This compound (C₉H₁₀ClNO₂) is an aromatic amine derivative whose purity is paramount. The presence of impurities, even in trace amounts, can have significant downstream effects, potentially leading to the formation of undesired by-products, reduced yield, and, most critically, compromised safety and efficacy of the final drug product. Therefore, robust analytical methods for purity determination are not merely a regulatory hurdle but a scientific necessity.[1][2]
Elemental analysis, a long-established technique, provides a fundamental measure of a compound's purity by determining the mass fractions of its constituent elements. This guide will delve into the validation of this compound using this powerful technique, comparing its performance against other common analytical methods.
Theoretical Elemental Composition
A foundational aspect of validating a compound via elemental analysis is the comparison of experimentally determined elemental percentages with the theoretical values calculated from its molecular formula.
Table 1: Theoretical Elemental Composition of this compound (C₉H₁₀ClNO₂)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 54.16 |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 5.05 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 17.76 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.02 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 16.03 |
| Total | 199.637 | 100.00 |
Experimental Validation: A Dual-Pronged Approach
The elemental analysis of a halogenated compound such as this compound requires a two-step process:
-
Carbon, Hydrogen, and Nitrogen (CHN) Analysis: Performed using an automated elemental analyzer.
-
Halogen (Chlorine) Analysis: Determined through oxygen flask combustion followed by titrimetric analysis.
This dual-pronged approach ensures a comprehensive and accurate determination of the elemental composition.
Workflow for Elemental Analysis Validation
Caption: Workflow for the elemental analysis validation of this compound.
Experimental Protocols
Protocol 1: Carbon, Hydrogen, and Nitrogen (CHN) Analysis
This protocol is based on the principles of dynamic flash combustion.
Instrumentation: Automated CHN Elemental Analyzer
Principle: The sample is combusted in a pure oxygen environment at a high temperature. The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD). The instrument is calibrated using certified organic analytical standards.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry to avoid erroneous results from residual solvents.[3]
-
Accurately weigh 2-3 mg of the finely powdered this compound into a tin capsule.
-
-
Instrument Setup and Calibration:
-
Set the combustion furnace temperature to 900-1000°C and the reduction furnace to 650°C.
-
Calibrate the instrument by analyzing certified standards (e.g., acetanilide) to generate a calibration curve.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion chamber of the CHN analyzer.
-
The combustion products are passed through a reduction tube containing copper to convert nitrogen oxides to N₂.
-
The separated gases are detected by the TCD, and the software calculates the percentage of C, H, and N.
-
-
Data Evaluation:
-
Perform the analysis in triplicate to ensure precision.
-
The results are considered acceptable if they are within ±0.4% of the theoretical values for a pure substance.[3]
-
Causality Behind Experimental Choices:
-
Dynamic Flash Combustion: This ensures the complete and rapid conversion of the sample to its elemental gases, which is crucial for accurate quantification.
-
Tin Capsules: These act as a vehicle for sample introduction and as a flux to aid in complete combustion.
-
Certified Standards: Calibration with standards of known elemental composition is essential for the accuracy of the TCD response.
Protocol 2: Chlorine Analysis via Oxygen Flask Combustion and Argentometric Titration
This protocol adheres to the principles outlined in the United States Pharmacopeia (USP) General Chapter <471> Oxygen Flask Combustion.[4]
Principle: The organic compound is combusted in a sealed flask filled with oxygen. The chlorine is converted to hydrogen chloride (HCl), which is then absorbed into a suitable solution. The resulting chloride ions are then quantified by argentometric titration.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound onto a piece of halogen-free filter paper.
-
Fold the paper to enclose the sample and attach a fuse strip.
-
-
Combustion (USP <471>): [4]
-
Place 10 mL of a suitable absorbing solution (e.g., 1N sodium hydroxide) in a 500-mL thick-walled combustion flask.
-
Flush the flask with a stream of pure oxygen for 5 minutes.
-
Ignite the fuse strip and immediately plunge the sample holder into the flask, ensuring an airtight seal.
-
Once combustion is complete, shake the flask vigorously for 10-15 minutes to ensure complete absorption of the HCl gas.
-
-
Titration (Argentometric - Mohr's Method): [5][6][7]
-
Carefully unstopper the flask and rinse the stopper and sample holder with deionized water, collecting the rinsings in the flask.
-
Neutralize the solution with dilute nitric acid and then make it slightly acidic.
-
Add 1 mL of potassium chromate indicator solution.
-
Titrate with a standardized 0.01 M silver nitrate (AgNO₃) solution until the first appearance of a permanent reddish-brown precipitate of silver chromate.
-
-
Calculation:
-
The percentage of chlorine is calculated using the following formula: %Cl = (V * M * 35.453) / w * 100 Where:
-
V is the volume of AgNO₃ solution used in liters.
-
M is the molarity of the AgNO₃ solution.
-
35.453 is the atomic weight of chlorine.
-
w is the weight of the sample in grams.
-
-
Self-Validating System and Trustworthiness:
The combination of these two distinct analytical procedures provides a self-validating system. The CHN analysis provides data on the organic backbone of the molecule, while the oxygen flask combustion specifically targets the heteroatom (chlorine). A close correlation between the experimental and theoretical values across all four elements provides a high degree of confidence in the sample's purity and identity. Adherence to pharmacopeial methods and ICH guidelines for validation further establishes the trustworthiness of the results.[5][8][9][10]
Comparison with Alternative Analytical Techniques
While elemental analysis is a powerful tool for purity assessment, it is essential to understand its strengths and limitations in comparison to other commonly used analytical techniques in the pharmaceutical industry.
Table 2: Comparison of Analytical Techniques for the Validation of this compound
| Parameter | Elemental Analysis (CHN & Halogen) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Combustion and detection of elemental gases; Titration of halides. | Differential partitioning between a mobile and stationary phase. | Partitioning between a gaseous mobile phase and a stationary phase with mass spectrometric detection. | Nuclear spin transitions in a magnetic field. |
| Information Provided | Elemental composition, purity. | Purity, presence of non-volatile impurities. | Purity, presence of volatile impurities, structural information of impurities. | Purity, structural confirmation, quantification without a specific reference standard. |
| Strengths | - Provides fundamental composition data.- High accuracy and precision for pure substances.- Relatively inexpensive instrumentation (for CHN). | - High sensitivity and resolution for separating impurities.[11]- Well-established for pharmaceutical analysis.[12]- Can be used for non-volatile and thermally labile compounds. | - Excellent for volatile and semi-volatile impurities.- Provides structural information for impurity identification. | - Primary analytical method.- Highly specific and provides detailed structural information.- Can quantify without a specific standard of the analyte. |
| Limitations | - Does not provide information on the nature of impurities.- Less sensitive to trace impurities compared to chromatographic methods.- Can be destructive. | - Requires a specific reference standard for quantification.- Method development can be time-consuming.- May not detect impurities that do not have a chromophore. | - Limited to volatile and thermally stable compounds.- Derivatization may be required for polar compounds. | - Lower sensitivity compared to chromatographic methods.- Requires expensive instrumentation and specialized expertise. |
| Application for this Compound | Excellent for confirming the identity and bulk purity of the synthesized intermediate. | Ideal for routine quality control and detecting process-related impurities and degradation products. | Suitable for identifying volatile residual solvents or volatile by-products from the synthesis. | Powerful for structural elucidation and as an orthogonal method for purity confirmation. |
Logical Relationships in Analytical Method Selection
Sources
- 1. smithers.com [smithers.com]
- 2. agilent.com [agilent.com]
- 3. scribd.com [scribd.com]
- 4. Determination of elemental impurities in pharmaceutical products and related matrices by ICP-based methods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. fchpt.stuba.sk [fchpt.stuba.sk]
- 7. ppgfarma.uneb.br [ppgfarma.uneb.br]
- 8. Testing procedure of Chloride content in Water Sample in our Lab - Pro Research India [proresearchindia.com]
- 9. epa.gov [epa.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Making sure you're not a bot! [helda.helsinki.fi]
Comparative Guide: Structural Elucidation of Methyl 2-(4-amino-3-chlorophenyl)acetate
[1]
Content Type: Technical Comparison & Protocol Guide Target Analyte: Methyl 2-(4-amino-3-chlorophenyl)acetate (and related halogenated aniline intermediates) Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Process Engineers.[1]
Executive Summary
In drug development, the structural characterization of intermediates like This compound is critical for ensuring downstream reaction efficiency and regulatory compliance.[1] This molecule features three distinct crystallographic drivers: a hydrogen-bond donor (aniline
This guide compares the two primary methodologies for determining its solid-state structure: Single Crystal X-Ray Diffraction (SC-XRD) versus High-Resolution Powder X-Ray Diffraction (PXRD) .[1] While SC-XRD remains the "gold standard" for ab initio structure solution, modern PXRD techniques offer a viable alternative for rapid polymorph screening.[1]
Comparison at a Glance
| Feature | Method A: SC-XRD (Gold Standard) | Method B: PXRD (Rapid Screening) |
| Primary Output | Absolute 3D atomic coordinates ( | Unit cell dimensions & Phase ID |
| Sample Requirement | High-quality single crystal ( | Polycrystalline powder ( |
| Resolution | Atomic resolution ( | Lattice resolution (Peaks |
| Time to Result | Days (Growth) + Hours (Collection) | Minutes (Collection) |
| Structural Insight | Packing, Chirality, H-Bonding | Polymorphism, Crystallinity % |
Chemical Context & Structural Drivers[2][3][4][5]
Before selecting a method, understanding the molecular "drivers" of crystallization for this compound is essential.[1]
-
H-Bonding Network: The primary lattice stabilizer is expected to be the
interaction between the aniline amine and the ester carbonyl, likely forming dimers or infinite chains.[1] -
Halogen Bonding: The Chlorine atom at position 3 (ortho to the amine) introduces steric bulk and potential
or interactions, which often drive the formation of monoclinic space groups (e.g., ).[1] -
Conformational Flexibility: The methylene linker (
) between the phenyl ring and the ester allows for rotation, leading to potential conformational polymorphism.
Comparative Workflow: SC-XRD vs. PXRD
The following diagram illustrates the decision-making process for structural determination based on sample availability and data requirements.
Caption: Decision workflow for structural elucidation. SC-XRD is preferred for de novo solution; PXRD is used when large single crystals cannot be grown.
Detailed Protocols
Method A: Single Crystal X-Ray Diffraction (The Gold Standard)[1]
Objective: Obtain the absolute 3D structure, including bond lengths and angles.
1. Crystallization Protocol (Slow Evaporation):
-
Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Methanol:Ethyl Acetate (1:1). The ester group makes it soluble in organics; the amine adds polarity.[1]
-
Vessel: Use a narrow scintillation vial covered with Parafilm featuring 3-4 pinholes to control evaporation rate.[1]
-
Condition: Store at
in a vibration-free environment. -
Target: Look for block-like or prismatic crystals (needles often indicate rapid growth and disorder).[1]
2. Data Collection Strategy:
-
Radiation Source:
( Å) is preferred over to minimize absorption by the Chlorine atom, although modern software corrects for this efficiently.[1] -
Temperature: Collect at 100 K (using a Cryostream). Low temperature reduces thermal vibration of the flexible ethyl-ester tail, improving resolution.[1]
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity statistics.
3. Refinement Metrics (Success Criteria):
-
R-factor (
): Target . -
Goodness of Fit (GooF): Target
. -
Disorder: Check the
group; it often requires splitting into two positions (A/B parts) if free rotation occurs.[1]
Method B: Powder X-Ray Diffraction (The Screening Alternative)[1]
Objective: Identify polymorphs or verify phase purity of the bulk material.
1. Sample Preparation:
-
Grinding: Gently grind the sample with an agate mortar to reduce preferred orientation (common in needle-like crystals).[1]
-
Mounting: Zero-background silicon holder is essential for small organic samples to reduce background noise.[1]
2. Data Collection:
-
Range:
to (most diagnostic organic peaks occur here).[1] -
Step Size:
with a scan speed of 1-2 seconds per step.
3. Analysis (Rietveld Refinement):
Experimental Data Comparison (Representative)
The following table summarizes the typical data outputs obtained from both methods for a chlorinated phenylacetate derivative.
| Parameter | SC-XRD Result (Method A) | PXRD Result (Method B) |
| Space Group | Determined via Indexing (Ambiguous) | |
| Unit Cell ( | ||
| Density ( | N/A (Derived) | |
| R-Factor | ||
| H-Atom Location | Visible in difference map | Not visible (Requires Neutron) |
| Sample Fate | Non-destructive (Crystal intact) | Non-destructive (Powder intact) |
Critical Insight: For this compound, the presence of the heavy Chlorine atom (
) makes SC-XRD significantly more reliable for determining the exact orientation of the ring substituents compared to PXRD.
Authoritative References
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of crystal structure data. [Link][1]
-
International Union of Crystallography (IUCr). Structure Determination by X-ray Crystallography. [Link][1]
-
PubChem. this compound Compound Summary. (Used for chemical property verification).[1][2] [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.[1] Acta Crystallographica Section C. [Link][1]
Safety Operating Guide
Methyl 2-(4-amino-3-chlorophenyl)acetate proper disposal procedures
Executive Summary: Immediate Action Directives
For the immediate disposal of Methyl 2-(4-amino-3-chlorophenyl)acetate, strictly adhere to the Halogenated Organic Waste stream.
-
DO NOT dispose of down the drain. This compound poses a risk of aquatic toxicity and persistence.[1]
-
DO NOT mix with strong oxidizers or acids during collection.[2]
-
DO segregate as a halogenated solid or liquid waste destined for high-temperature incineration equipped with acid gas scrubbing.
Chemical Profile & Hazard Identification
Understanding the chemical structure is the prerequisite for safe disposal. This compound contains both a chlorinated aromatic ring and an aniline moiety, necessitating specific thermal destruction parameters to prevent the formation of toxic byproducts (e.g., dioxins, HCl gas).
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 42718-19-4 (HCl salt) / 43189-44-2 (Free base) |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Physical State | Solid (typically off-white to pale yellow powder) |
| GHS Classification | Warning ; Skin Irrit. 2, Eye Irrit.[3][4] 2A, STOT SE 3 [1]. |
| Key Hazards | Irritant to mucous membranes; Potential aquatic toxin; Emits toxic fumes (HCl, NOx) upon combustion. |
The "Why" Behind the Protocol (Causality)
-
Chlorine Content: Upon combustion, the chlorine atom releases Hydrogen Chloride (HCl) gas. Standard open burning is prohibited; disposal must occur in an incinerator with an alkaline scrubber [2].
-
Aniline Derivative: Aromatic amines can be toxic and environmentally persistent. Biological waste treatment is often insufficient; thermal oxidation is the gold standard for complete mineralization [3].
Pre-Disposal Segregation & Storage
Proper segregation at the bench level prevents dangerous cross-reactions and ensures regulatory compliance (RCRA/EU Waste Framework).
Decision Logic for Waste Segregation
The following diagram illustrates the decision process for categorizing waste containing this compound.
Figure 1: Waste segregation logic flow. Note that due to the chlorine atom in the molecule, high-concentration liquid waste should default to the Halogenated stream.
Detailed Disposal Workflows
Scenario A: Routine Solid Waste (Excess Reagent)
Context: Disposal of expired pure substance or contaminated weighing papers/PPE.
-
Containment: Place the solid material into a clear polyethylene bag.
-
Labeling: Label the bag immediately with a hazardous waste tag.
-
Secondary Containment: Place the sealed bag into the laboratory's dedicated Solid Hazardous Waste Drum .
-
Final Disposal: The waste management contractor will collect this for Rotary Kiln Incineration .
Scenario B: Liquid Waste (Reaction Mixtures)
Context: Mother liquors from crystallization or reaction solvents.
-
Assessment: Determine the primary solvent.
-
If dissolved in DCM/Chloroform: Automatically use the Halogenated Waste carboy.
-
If dissolved in Methanol/Ethyl Acetate: Although the solvent is non-halogenated, the solute contains chlorine. If the concentration of the solute is >1-2%, strictly use the Halogenated Waste carboy to prevent damaging non-halogenated incinerators [4].
-
-
Neutralization (Optional but Recommended): If the solution is acidic (due to the HCl salt form), neutralize to pH 6-8 with aqueous Sodium Bicarbonate before adding to the organic waste container to prevent drum corrosion.
-
Transfer: Use a funnel to prevent spills. Close the cap tightly immediately after use.
Scenario C: Spill Cleanup Protocol
Context: Accidental release of powder or solution on the benchtop or floor.
Figure 2: Immediate spill response workflow.
Detailed Cleanup Steps:
-
Ventilation: Ensure the fume hood is active or open windows if safe to do so.
-
Solids: Gently sweep up the powder using a brush and dustpan. Avoid raising dust.[1][2][4][5] Place in a bag. Wipe the surface with a damp paper towel soaked in dilute soap water.
-
Liquids: Absorb with vermiculite, sand, or commercial spill pads.
-
Verification: Wipe the area with a solvent (e.g., ethanol) and dispose of the wipe as solid hazardous waste.
Regulatory Compliance & Transport
US EPA (RCRA)
While this compound is not explicitly P-listed or U-listed, it must be characterized by the generator.
-
Characteristic Waste: If the waste stream contains flammable solvents (Flash point <60°C), it is D001 (Ignitable).
-
Halogenated Solvents: If mixed with spent halogenated solvents (e.g., Methylene Chloride), it may carry F-listed codes (F001/F002) [5].
European Waste Catalogue (EWC)
-
Suggested Code: 07 01 03 (organic halogenated solvents, washing liquids and mother liquors) or 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).
References
-
PubChem. (2025).[3] Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride - Safety and Hazards. National Library of Medicine. Available at: [Link]
-
National Institutes of Health (PMC). (2023). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Available at: [Link]
-
University of Wisconsin-Madison. (2022). Appendix A: Disposal Procedures by Chemical. Available at: [Link]
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
Sources
Personal Protective Equipment (PPE) Strategy for Methyl 2-(4-amino-3-chlorophenyl)acetate
Executive Safety Assessment
Compound Class: Halogenated Aniline Derivative / Phenylacetate Ester CAS: 10266-96-3 (Base) / 42718-19-4 (HCl Salt)[1]
Handling Methyl 2-(4-amino-3-chlorophenyl)acetate requires a safety posture beyond standard "GHS Irritant" protocols.[1] As an aniline derivative, this compound possesses a lipophilic structure capable of rapid transdermal absorption. Once absorbed, aniline moieties can induce methemoglobinemia , a condition where iron in hemoglobin is oxidized, severely reducing oxygen transport capacity.
The Critical Hazard: Standard laboratory nitrile gloves may offer insufficient protection against prolonged contact with aniline derivatives due to permeation rates that often exceed degradation visibility. The ester group increases lipophilicity, potentially accelerating skin absorption.
Operational Directive: Treat this compound as a Potent Compound (Occupational Exposure Band 3 or 4) until specific toxicological data proves otherwise. All handling must prioritize preventing inhalation of dust and direct dermal contact.
The PPE Matrix: Layered Defense System
This matrix defines the minimum acceptable protection. It is designed to create redundancy; if one barrier fails, a second is already in place.
| Protection Zone | Equipment Standard | Material Specification | Operational Logic (The "Why") |
| Hand Protection (Primary) | Double Gloving | Inner: Nitrile (4 mil / 0.10 mm)Outer: Nitrile (Extended Cuff, 5-8 mil) | Causality: Anilines can permeate thin nitrile without visible degradation.[1] The air gap between two layers acts as a diffusion buffer, and the outer glove takes the mechanical wear. |
| Respiratory | PAPR or N95 | Primary: Fume Hood (Engineering Control)Backup: N95 or P100 Respirator | Causality: As a solid intermediate, static charge can aerosolize dust. Inhalation provides the fastest route to systemic toxicity. Note: Surgical masks offer zero protection here. |
| Ocular | Sealed Goggles | ANSI Z87.1+ Impact/Splash Goggles | Causality: Methyl esters can hydrolyze on moist mucous membranes (eyes), causing severe irritation and potential corneal clouding. |
| Dermal (Body) | Impervious Barrier | Tyvek® Lab Coat or Apron (over cotton coat) | Causality: Cotton lab coats absorb liquids, holding the toxicant against the skin. An impervious layer is required for "wet" chemistry steps. |
Operational Protocol: Gowning & De-gowning
Standard Operating Procedure (SOP) 402.1
The highest risk of exposure often occurs not during the experiment, but during the removal of contaminated PPE (doffing).
The "Clean-Dirty" Boundary Workflow
The following diagram illustrates the logical flow to prevent cross-contamination of the laboratory environment.
Figure 1: Sequential Gowning Logic. Note the "Outer Glove" removal step (Red) is the critical control point for preventing self-contamination.[1]
Engineering Controls vs. PPE
The Hierarchy of Defense
PPE is your last line of defense. It is the fail-safe, not the primary shield. For this compound, the primary shield is the Chemical Fume Hood .
-
Face Velocity: Must be maintained between 80–100 fpm (feet per minute).
-
Sash Height: Keep the sash as low as possible (below the breathing zone) to act as a physical shield against splashes.
-
Weighing: If the compound is a dry powder, weighing must occur inside the hood or a vented balance enclosure. Static electricity can cause this powder to "jump," creating invisible surface contamination.
Emergency Response & Disposal
Scenario A: Skin Exposure[2][3]
-
Immediate Action: Do not wipe. Wiping drives the chemical into the pores.
-
Flush: Rinse with copious water for 15 minutes.
-
Medical Alert: Inform medical personnel of Aniline Derivative exposure.[4] They may need to monitor for methemoglobinemia (blue lips/fingernails, fatigue).
Scenario B: Spill Cleanup
-
Small Spill (<5g):
-
Alert nearby personnel.
-
Cover with a spill pad or vermiculite.
-
Wipe area with a mild acid solution (dilute acetic acid) followed by soap and water (Anilines are basic; mild acid helps solubilize them for removal).
-
Dispose of all waste as Hazardous Chemical Waste (Do not use general trash).
-
Disposal Protocol
-
Segregation: Do not mix with Oxidizers (e.g., Nitric Acid, Peroxides).[1] Anilines react violently with strong oxidizers.[5]
-
Labeling: Waste containers must be labeled: "Toxic - Aniline Derivative - Halogenated."
References & Verification[6][7][8]
-
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). Washington, DC: U.S. Department of Labor. [Link][1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (2024). Compound Summary: Aniline Derivatives and Toxicity Profiles. National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
